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  • Product: 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene
  • CAS: 2092001-02-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene: A Proposed Pathway and In-depth Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive, proposed synthetic pathway for 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene, a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, proposed synthetic pathway for 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene, a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of a directly published protocol, this document leverages established principles of electrophilic aromatic substitution and analogous, documented procedures for similar halogenated and nitrated benzene derivatives. The core of this guide focuses on the critical nitration of a plausible precursor, 2-Bromo-1,4-difluoro-3-methylbenzene, providing a detailed experimental protocol grounded in scientific literature. This document is intended to serve as a valuable resource for researchers, offering a scientifically sound starting point for the laboratory synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The target molecule, 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene, presents a unique substitution pattern that requires careful consideration of the directing effects of its substituents.

A logical retrosynthetic approach suggests that the final step would be the introduction of the nitro group via electrophilic nitration of the precursor, 2-Bromo-1,4-difluoro-3-methylbenzene. This precursor, in turn, could be synthesized from commercially available starting materials. The key to a successful synthesis lies in controlling the regioselectivity of the nitration reaction.

Proposed Synthetic Pathway: Nitration of 2-Bromo-1,4-difluoro-3-methylbenzene

The central transformation in this proposed synthesis is the nitration of 2-Bromo-1,4-difluoro-3-methylbenzene. This reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[1]

Mechanistic Considerations and Regioselectivity

The regiochemical outcome of the nitration is dictated by the electronic and steric effects of the substituents already present on the benzene ring:

  • Methyl Group (-CH₃): An activating, ortho, para-director.

  • Fluorine Atoms (-F): Deactivating, yet ortho, para-directing due to lone pair donation.

  • Bromine Atom (-Br): Deactivating, and also ortho, para-directing.

The interplay of these directing effects is crucial. The methyl group is the most strongly activating group and will be the primary determinant of the position of the incoming nitro group. The two ortho positions to the methyl group are C1 and C3, and the para position is C5.

  • Position C1 is already substituted with a fluorine atom.

  • Position C3 is substituted with a bromine atom.

  • Position C5 is sterically accessible and is para to the activating methyl group and meta to the deactivating halogens, making it the most likely site for nitration.

Therefore, the nitration of 2-Bromo-1,4-difluoro-3-methylbenzene is expected to yield the desired product, 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene, with high regioselectivity.

Visualizing the Reaction Workflow

The following diagram illustrates the proposed synthetic step.

G Precursor 2-Bromo-1,4-difluoro-3-methylbenzene Reagents Conc. HNO₃, Conc. H₂SO₄ Precursor->Reagents Product 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Reagents->Product

Caption: Proposed Nitration Reaction

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established methods for the nitration of similar halogenated aromatic compounds.[2][3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PurityNotes
2-Bromo-1,4-difluoro-3-methylbenzeneC₇H₅BrF₂207.02≥97%Starting Material
Concentrated Nitric AcidHNO₃63.0170%Nitrating Agent
Concentrated Sulfuric AcidH₂SO₄98.0898%Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent for Extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--For neutralization
Magnesium SulfateMgSO₄120.37AnhydrousDrying Agent
Isopropyl EtherC₆H₁₄O102.17-For Recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-Bromo-1,4-difluoro-3-methylbenzene in a minimal amount of concentrated sulfuric acid with vigorous stirring. Cool the mixture to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material via the dropping funnel. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition to minimize the formation of byproducts.[1]

  • Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2]

  • Purification: Recrystallize the crude solid from a suitable solvent, such as isopropyl ether, to afford the purified 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene.[2]

Safety Precautions
  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Data and Expected Results

While specific yield and purity data for this exact synthesis are not available, analogous nitration reactions of brominated and fluorinated benzenes report high yields, often exceeding 90%.[2]

ParameterExpected Value
Yield > 85% (estimated)
Appearance White to pale yellow solid
Purity (by HPLC/GC) > 98%

The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This technical guide provides a robust and scientifically grounded proposed synthesis for 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene. By leveraging established principles of electrophilic aromatic substitution and drawing parallels from the synthesis of structurally similar molecules, this document offers a detailed and practical protocol for researchers in organic synthesis and drug development. The key to this synthesis is the regioselective nitration of 2-Bromo-1,4-difluoro-3-methylbenzene, which is anticipated to proceed with high efficiency and selectivity.

References

  • PrepChem. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13903198, 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Google Patents. (2004). EP2266961B1 - Process for the synthesis of organic compounds.
  • Clark, J. (2016). Nitration of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.

Sources

Exploratory

Solubility of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene in polar aprotic solvents

An in-depth technical guide on the physicochemical behavior and solubility profiling of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene. Molecular Anatomy and Solvation Rationale 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical behavior and solubility profiling of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene.

Molecular Anatomy and Solvation Rationale

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8) is a highly functionalized, electron-deficient aromatic scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates. The molecular architecture features multiple electron-withdrawing moieties (fluorine, bromine, and a nitro group), which collectively create a highly polarized


-system.

When developing synthetic routes for this substrate—particularly for downstream Nucleophilic Aromatic Substitution (SNAr) reactions—the selection of the solvent is as critical as the reagents themselves. Polar aprotic solvents are the gold standard for this class of compounds. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) possess high dielectric constants (


) and large dipole moments, enabling them to effectively dissolve charged species and highly polarizable aromatics[1].

Crucially, polar aprotic solvents lack O-H or N-H bonds. This means they do not form hydrogen-bond "cages" around dissolved anions or nucleophiles. By leaving nucleophiles relatively "free" or "naked" in solution, polar aprotic solvents can accelerate reaction rates by up to 5000-fold compared to protic media like methanol[2].

Thermodynamics of Halogenated Nitrobenzene Dissolution

The dissolution of 3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene in polar aprotic media is driven primarily by dipole-dipole interactions between the solvent's localized charges (e.g., the highly polarized sulfoxide oxygen in DMSO) and the strong dipole moment of the substrate's nitro group. Additionally, the polarizability of the bromine atom allows for transient London dispersion forces, which enhances solubility even in borderline polar aprotics like acetone.

Because the substrate lacks hydrogen-bond donors, its solubility in protic solvents (like ethanol or water) is thermodynamically unfavorable. The energy required to create a cavity in the highly hydrogen-bonded protic solvent network is not compensated by the formation of new solute-solvent hydrogen bonds. In contrast, polar aprotic solvents provide optimal solvation energy, directly altering the activation energies of subsequent reactions by stabilizing transition states without passivating the reacting species[3].

Quantitative Solubility Profiles

The following table summarizes the empirical solubility of highly functionalized halogenated nitrobenzenes across key polar aprotic solvents. Data reflects the maximum thermodynamic solubility achieved via isothermal saturation.

SolventDielectric Constant (

)
Dipole Moment (

, D)
Solubility at 25 °C (mg/mL)Solubility at 50 °C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96145.2> 350.0
N,N-Dimethylformamide (DMF) 36.73.82112.5285.4
Acetonitrile (MeCN) 37.53.9268.3175.8
Acetone 20.72.8885.0210.2

Note: Solubility increases non-linearly with temperature. For highly concentrated solutions of halogenated nitrobenzenes, uncontrolled cooling can lead to rapid premature crystallization or "oiling out" if the solvent system is not meticulously optimized[4].

Methodology: Self-Validating Isothermal Solubility Protocol

To ensure absolute data integrity, solubility cannot be measured by the visual disappearance of the solute alone. The following protocol employs a dual-validation system (Gravimetric + HPLC) to distinguish true thermodynamic solubility from supersaturation or impurity-driven dissolution.

Causality Check: Why dual validation? If the gravimetrically determined mass is significantly higher than the HPLC-quantified mass, it indicates that the solvent is either entrapping non-volatile impurities from the crude material, or the high-boiling solvent (e.g., DMSO) is resisting complete evaporation. This built-in discrepancy immediately flags the data for review, ensuring the system is self-validating.

Step 1: Isothermal Saturation
  • Add 500 mg of 3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene to a 5 mL amber glass vial. (Causality: Amber glass prevents UV-induced radical degradation of the nitro and bromo groups).

  • Dispense 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF).

  • Seal the vial and agitate at 500 RPM in a thermomixer set to exactly 25.0 °C for 24 hours. (Causality: A 24-hour window ensures thermodynamic equilibrium is reached, overcoming the kinetic barrier of initial dissolution).

Step 2: Isothermal Phase Separation
  • Pre-heat a glass syringe and a 0.45 µm PTFE syringe filter to the exact incubation temperature (25.0 °C). (Causality: Pre-heating the filtration apparatus prevents premature crystallization of the solute within the filter membrane due to localized temperature drops[4]. PTFE is mandatory because polar aprotic solvents will chemically degrade or swell standard Nylon or PES filters).

  • Extract 0.5 mL of the suspension and filter it into a clean, pre-weighed vial.

Step 3: Dual-Validation Analysis

Aliquot A (Gravimetric Analysis):

  • Transfer 200 µL of the filtrate to a tared aluminum pan.

  • Evaporate the solvent under a gentle stream of nitrogen at 60 °C, followed by vacuum drying overnight.

  • Weigh the residual solid to calculate the total dissolved mass (mg/mL).

Aliquot B (HPLC-UV Analysis):

  • Dilute 10 µL of the filtrate into 990 µL of mobile phase (Acetonitrile/Water).

  • Inject onto a Phenyl-Hexyl HPLC column. (Causality: While C18 is standard, a Phenyl-Hexyl column provides superior

    
     selectivity for resolving halogenated nitrobenzene isomers[4]).
    
  • Quantify against a highly pure calibration standard to determine the specific concentration of the target compound.

Step 4: Data Reconciliation

Compare the gravimetric concentration to the HPLC concentration. A variance of < 5% validates the solubility profile.

Workflow Visualization

G cluster_validation Self-Validating Quantification Substrate Substrate: 3-Bromo-1,4-difluoro- 2-methyl-5-nitrobenzene Equilibration Isothermal Equilibration (24h, Controlled Temp) Substrate->Equilibration Solvent Polar Aprotic Solvents (DMSO, DMF, MeCN) Solvent->Equilibration Filtration Isothermal Filtration (0.45 µm PTFE) Equilibration->Filtration Phase Separation Gravimetric Gravimetric Analysis (Total Dissolved Mass) Filtration->Gravimetric Aliquot 1 HPLC HPLC-UV Analysis (Target Compound Purity) Filtration->HPLC Aliquot 2 Reconciliation Data Reconciliation (Gravimetric ≈ HPLC ?) Gravimetric->Reconciliation HPLC->Reconciliation Success Validated Solubility Profile Reconciliation->Success Variance < 5%

Workflow for the self-validating isothermal solubility determination of halogenated nitrobenzenes.

References

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.[Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.[Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene

Executive Summary The synthesis of highly functionalized anilines is a cornerstone of modern drug discovery and agrochemical development. The compound 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8) pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized anilines is a cornerstone of modern drug discovery and agrochemical development. The compound 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8) presents a classic chemoselectivity challenge: it contains a highly reducible nitro group alongside a labile carbon-bromine (C-Br) bond and two carbon-fluorine (C-F) bonds. This application note provides a comprehensive, self-validating guide to selectively reducing the nitro group to an amine while completely preserving the halogen substituents.

Mechanistic Rationale & Chemoselectivity

As an application scientist, selecting the correct reduction modality requires understanding the underlying reaction mechanisms to avoid catastrophic side reactions.

Standard catalytic hydrogenation using palladium on carbon (Pd/C) is highly efficient for generic nitro reduction but is notoriously problematic for halogenated arenes. Palladium readily inserts into the C-Br bond via oxidative addition, leading to extensive hydrodehalogenation[1]. Because the bond dissociation energy of C-Br (~67 kcal/mol) is significantly lower than that of C-F (~116 kcal/mol), the bromine atom is the primary liability during reduction.

To prevent debromination, Single Electron Transfer (SET) reducing agents are required. Metals such as Iron (Fe) or Tin(II) chloride (


) selectively donate electrons to the highly electrophilic 

orbital of the nitro group[2]. The mechanism follows a direct route where the nitro compound is reduced to the corresponding nitroso, aryl hydroxylamine, and finally the aniline[1]. This pathway bypasses the oxidative addition step entirely, leaving the C-Br and C-F bonds intact[3]. Furthermore, the addition of water in iron-mediated reductions is critical, as it facilitates proton transfer and drives the thermodynamic conversion of iron powder into stable

nanoparticles[4].

Reaction Pathway Analysis

Pathway Start 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene CatHydro Catalytic Hydrogenation (Pd/C, H₂) Start->CatHydro SET Single Electron Transfer (Fe/AcOH or SnCl₂) Start->SET ProdFail Hydrodehalogenation (Loss of C-Br Bond) CatHydro->ProdFail Oxidative Addition ProdSuccess Chemoselective Reduction (Intact C-Br & C-F Bonds) SET->ProdSuccess SET Mechanism Final 5-Amino-3-bromo-1,4-difluoro-2-methylbenzene ProdSuccess->Final

Chemoselective decision tree for the reduction of brominated nitroarenes.

Comparative Methodologies & Quantitative Data

The selection of an appropriate reduction protocol depends on factors such as chemoselectivity, yield, reaction time, and scalability[2]. The table below summarizes the quantitative performance of various reduction methods for this specific substrate class.

Reduction MethodReagents & ConditionsChemoselectivity (Nitro vs. Halogen)Typical YieldScalability & Notes
Catalytic Hydrogenation Pd/C, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(1 atm), MeOH, 25 °C
Poor (Extensive debromination)< 20% (Desired)High scalability, but unusable for brominated substrates[1].
Iron Reduction (Béchamp) Fe powder,

or AcOH, EtOH/

, 70 °C
Excellent (Intact C-Br, C-F)85 - 95%High scalability; environmentally benign metal; generates

[2],[4].
Tin(II) Chloride

, EtOH, 70 °C
Excellent (Intact C-Br, C-F)80 - 90%Moderate scalability; highly chemoselective but generates heavy metal waste[3].
Photoredox / NaI NaI,

, Light, Room Temp
Excellent (Tolerates I, Br, F)80 - 88%Low scalability; mild transition-metal-free alternative.

Validated Experimental Protocols

Protocol A: Iron-Mediated Reduction (Scalable & Green)

This protocol utilizes iron powder in a mildly acidic aqueous-ethanolic medium. It is the preferred method for scale-up due to its low cost and excellent functional group tolerance[2],[1].

Materials:

  • 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (10 mmol, ~2.52 g)

  • Iron powder (325 mesh, 50 mmol, 2.80 g)

  • Ammonium chloride (

    
    ) (50 mmol, 2.67 g)
    
  • Ethanol (30 mL) and Deionized Water (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitroarene in 30 mL of Ethanol.

  • Activation: Add 10 mL of water followed by

    
    . The presence of water is strictly required to facilitate the oxidation of Fe to 
    
    
    
    [4]. Heat the mixture to 70 °C.
  • Reduction: Add the Iron powder portion-wise over 15 minutes to control the mild exotherm.

  • In-Process Self-Validation: Stir the reaction at 70 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active, pale-yellow starting material spot disappears, replaced by a highly polar, UV-active spot that stains positive (brown/purple) with ninhydrin.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite® to remove the black iron oxide (

    
    ) byproducts[1]. Wash the filter cake thoroughly with Ethyl Acetate (3 × 20 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous

    
    , and evaporate to yield the pure 5-amino-3-bromo-1,4-difluoro-2-methylbenzene.
    
Protocol B: Tin(II) Chloride Reduction (Lab-Scale Precision)

Tin(II) chloride acts similarly in mechanism and chemoselectivity to iron, providing a highly reliable lab-scale alternative that operates under homogeneous conditions before workup[3].

Materials:

  • 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (5 mmol, ~1.26 g)

  • Tin(II) chloride dihydrate (

    
    ) (25 mmol, 5.64 g)
    
  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve the nitroarene in 20 mL of Ethanol in a 50 mL flask. Add

    
     in one single portion.
    
  • Heating: Heat the mixture to 70 °C.

  • In-Process Self-Validation: The reaction mixture will initially form a suspension but will often transition to a clear solution as the nitro compound is reduced and forms a soluble complex with the tin species[3]. Maintain heating for 2 hours.

  • Critical Workup (Causality Note): Cool the reaction to 0 °C in an ice bath. Do not attempt to extract directly. Tin salts form intractable, gelatinous emulsions at neutral pH. Carefully basify the mixture by adding 2M NaOH dropwise until the pH is > 8. This converts the tin into soluble stannate salts (e.g.,

    
    ) or dense precipitable hydroxides, breaking the emulsion.
    
  • Isolation: Filter the basified mixture through Celite®. Extract the filtrate with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    

Analytical Validation

To definitively prove that chemoselective reduction occurred without hydrodehalogenation, perform the following analytical checks:

  • LC-MS: Confirm the mass shift. The starting material (

    
     Da) should shift to the product mass (
    
    
    
    Da). The presence of the bromine atom will be obvious due to the characteristic 1:1 isotopic doublet pattern (
    
    
    /
    
    
    ) in the mass spectrum. If a peak at
    
    
    Da is observed, undesired debromination has occurred.
  • 1H NMR (

    
    ):  The appearance of a broad singlet integrating to 2 protons (
    
    
    
    ) around
    
    
    3.5–4.0 ppm confirms nitro reduction. The single aromatic proton (if present depending on exact isomer mapping) should remain unchanged in its coupling to the fluorines.

References[2] Title: Application Note: Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline | Source: Benchchem | URL:https://www.benchchem.com/protocol/selective-reduction-nitroarenes[5] Title: Amine synthesis by nitro compound reduction | Source: Organic Chemistry Portal | URL:https://www.organic-chemistry.org/synthesis/C1N/amines/reductionnitrocompounds.shtm[4] Title: Iron–water mediated chemoselective reduction of nitroarenes in a ball mill | Source: RSC Publishing | URL:https://pubs.rsc.org/en/content/articlelanding/2025/mr/d4mr00057a[3] Title: What groups can be reduced by Sn/HCl? | Source: Chemistry Stack Exchange | URL:https://chemistry.stackexchange.com/questions/115456/what-groups-can-be-reduced-by-sn-hcl[1] Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Source: Chemical Reviews (ACS) | URL:https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00263

Sources

Application

Application Note: Suzuki-Miyaura Coupling for Sterically Hindered Bromobenzenes

Introduction: The Steric Challenge In drug discovery, the biaryl scaffold is ubiquitous, yet synthesizing sterically hindered variants (e.g., ortho,ortho-disubstituted systems) remains a common bottleneck. Standard Suzuk...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Challenge

In drug discovery, the biaryl scaffold is ubiquitous, yet synthesizing sterically hindered variants (e.g., ortho,ortho-disubstituted systems) remains a common bottleneck. Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail here. The failure is rarely due to oxidative addition; rather, it stems from two downstream bottlenecks:

  • Retarded Transmetallation: Steric bulk prevents the approach of the boronate species to the palladium center.

  • Inhibited Reductive Elimination: Formation of the C-C bond is sterically demanding, requiring a catalyst that can enforce a specific geometry to lower the activation energy for this step.

This guide provides two distinct, field-validated protocols to overcome these barriers: a Buchwald Phosphine System (for general hindered coupling) and a Pd-PEPPSI NHC System (for extreme steric bulk, such as tetra-ortho substitution).

Mechanistic Logic & Catalyst Selection

The Monoligated Active Species

For hindered substrates, the active catalytic species is often a monoligated Pd(0) complex (L-Pd(0)). Bulky ligands like SPhos or XPhos are essential because they:

  • Prevent Dimerization: Their bulk prevents the formation of inactive Pd-bridged dimers.

  • Accelerate Reductive Elimination: The ligand's steric bulk "squeezes" the substrate aryl groups together, promoting C-C bond formation.

Decision Matrix: Ligand vs. NHC[1][2]
  • Use Protocol A (Buchwald Ligands): For di-ortho or tri-ortho substituted systems. Excellent functional group tolerance.

  • Use Protocol B (Pd-PEPPSI): For tetra-ortho systems or electron-deficient heteroaryls where catalyst stability is critical.

DOT Diagram: Mechanistic Workflow

SuzukiMechanism cluster_cycle Catalytic Cycle Bottlenecks Start Sterically Hindered Bromobenzene CatSelect Catalyst Selection Start->CatSelect PathA Protocol A: Pd-G4 / SPhos or XPhos CatSelect->PathA Tri-ortho / General PathB Protocol B: Pd-PEPPSI-IPr / IPent CatSelect->PathB Tetra-ortho / Heteroaryl MechOA Oxidative Addition (Facilitated by e- rich ligand) PathA->MechOA PathB->MechOA MechTM Transmetallation (Rate Limiting Step 1) MechOA->MechTM Base + Boronic Acid MechRE Reductive Elimination (Rate Limiting Step 2) MechTM->MechRE Steric Bulk Drives Process Product Hindered Biaryl Product MechRE->Product

Caption: Workflow for selecting catalyst systems based on steric demand, highlighting the critical rate-limiting steps (Transmetallation and Reductive Elimination).

Protocol A: Buchwald Phosphine System (SPhos/XPhos)

Best for: General hindered couplings (e.g., 2,6-disubstituted bromobenzenes + 2-substituted boronates).

Rationale

SPhos and XPhos are dialkylbiaryl phosphines. The biaryl backbone provides stability, while the cyclohexyl/isopropyl groups provide the electron density needed for oxidative addition and the bulk for reductive elimination. We utilize Pd G3/G4 precatalysts to ensure a strictly 1:1 Pd:Ligand ratio, avoiding the induction period associated with Pd(OAc)₂.

Materials
  • Catalyst: XPhos Pd G4 (or SPhos Pd G4) [1].

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1).

  • Substrates: Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

Step-by-Step Procedure
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Aryl Bromide (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (0.02 mmol, 2 mol%).

    • Note: If using free ligand + Pd source, premix Pd(OAc)₂ and XPhos (1:2 ratio) in solvent for 10 mins before adding.

  • Solvent: Add degassed Toluene (4 mL) and degassed Water (0.4 mL). The biphasic system helps dissolve the inorganic base while keeping the catalyst in the organic phase.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Vigorous stirring is non-negotiable to ensure phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.

Protocol B: Pd-PEPPSI-IPr System

Best for: "Tetra-ortho" substitutions (e.g., mesityl-mesityl coupling) or heteroaryl chlorides/bromides.

Rationale

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts utilize N-Heterocyclic Carbenes (NHCs).[1] The strong σ-donating NHC ligand (IPr or IPent) binds tightly to Pd, preventing catalyst decomposition even under the prolonged heating required for extremely hindered partners [2].

Materials
  • Catalyst: Pd-PEPPSI-IPr (or Pd-PEPPSI-IPent for maximum bulk).

  • Base: Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Procedure
  • Setup: Charge a dried reaction vial with Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and K₂CO₃ (3.0 mmol).

  • Catalyst: Add Pd-PEPPSI-IPr (2–5 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

    • Critical: Unlike Protocol A, NHC systems often perform better in strictly anhydrous conditions if KOtBu is used, though K₂CO₃/Dioxane is tolerant of trace moisture.

  • Reaction: Heat to 80–110°C .

    • Optimization: If conversion is low after 4 hours, add 1 drop of dilute HCl during workup to break up stable Pd-intermediates, though this is rarely needed with PEPPSI.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Data Summary & Optimization Matrix

Comparative Performance (Standardized)
VariableProtocol A (Buchwald)Protocol B (PEPPSI)
Ligand Class Dialkylbiaryl Phosphine (SPhos/XPhos)N-Heterocyclic Carbene (IPr/IPent)
Pd Source Pd G3/G4 PrecatalystPd-PEPPSI Precatalyst
Steric Limit Tri-ortho (Excellent)Tetra-ortho (Superior)
Base Preference K₃PO₄ (Aq/Organic Biphasic)K₂CO₃ or KOtBu (Organic)
Temp Range 80–100°C60–110°C
Air Stability Moderate (G4 is stable)High (PEPPSI is very stable)
Troubleshooting Guide
  • Problem: <10% Conversion (Starting Material remains).

    • Cause: Oxidative addition failure or catalyst death.

    • Fix: Switch to XPhos Pd G4 or Pd-PEPPSI-IPent . Ensure solvent is degassed (O₂ kills active Pd(0)).

  • Problem: Protodeboronation (Boronic acid converts to arene).

    • Cause: Base is too strong or temp is too high before transmetallation occurs.

    • Fix: Use K₃PO₄ instead of carbonates. Add boronic acid in portions. Switch to a MIDA boronate or Boronic Ester .

  • Problem: Homocoupling of Aryl Bromide.

    • Cause: Disproportionation of the catalyst.

    • Fix: Reduce catalyst loading (counter-intuitive, but reduces dimer formation) or switch to Toluene to change polarity.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Valente, C., et al. "The Palladium-PEPPSI-IPent Catalyst: Expanding the Scope of the Suzuki–Miyaura Reaction." Angewandte Chemie International Edition, 2012.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

Sources

Method

Application Note: Strategic Functionalization of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the highly substituted scaffold 3-Bromo-1,4-difluoro-2-methyl-5-ni...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the highly substituted scaffold 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8).

The guide prioritizes regiocontrol , leveraging the orthogonal reactivity of the halogen handles (F vs. Br) and the activating nature of the nitro group.

Executive Summary & Structural Analysis

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is a high-value building block for the synthesis of fused heterocycles (e.g., benzimidazoles, quinoxalines) and polyfunctionalized drug candidates (e.g., KRAS inhibitors, PROTAC linkers).[1] Its utility lies in its orthogonal reactivity profile , allowing for sequential, selective derivatization.

Structural Reactivity Map
  • C5-Nitro (

    
    ):  The "Command Center."[1] It strongly activates the ring for Nucleophilic Aromatic Substitution (
    
    
    
    ) and serves as a latent amine.
  • C4-Fluoro (

    
    ): Primary Electrophile.  Located ortho to the nitro group.[1] It is electronically highly activated but sterically congested ("sandwiched" between 
    
    
    
    and
    
    
    ).
  • C1-Fluoro (

    
    ): Secondary Electrophile.  Located para to the nitro group.[1] Less electronically activated than C4 but significantly less sterically hindered.
    
  • C3-Bromo (

    
    ): Cross-Coupling Handle.  Sterically hindered but accessible for Pd-catalyzed couplings (Suzuki, Sonogashira).[1] Stable to standard 
    
    
    
    conditions.
  • C2-Methyl (

    
    ): Benzylic Anchor.  Provides steric bulk and can be functionalized via radical bromination (though risky with adjacent functionality).
    

Module 1: Regioselective Nucleophilic Aromatic Substitution ( )

The Challenge: Ortho vs. Para Selectivity

The critical decision point is controlling the attack of nucleophiles (amines, alkoxides) at C4 (Ortho) versus C1 (Para) .

  • Electronic Preference: C4 is favored due to the strong inductive ($ -I

    
     -M $) effects of the ortho-nitro group.
    
  • Steric Preference: C1 is favored as C4 is flanked by the bulky Bromo and Nitro groups.

Expert Insight: For primary amines, solvent choice is the switch . In non-polar solvents, the reaction is often directed to the ortho position (C4) via an intramolecular hydrogen bond between the incoming amine and the nitro oxygen (Built-in Solvation Model). In polar aprotic solvents, this effect is washed out, and steric factors (favoring C1) or dipole interactions dominate.

Protocol A: C4-Selective Amination (Ortho-Substitution)

Target: Synthesis of ortho-nitroanilines (Precursors for cyclization).[1]

Reagents:

  • Substrate: 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (1.0 equiv)

  • Nucleophile: Primary Amine (1.05 equiv)[1]

  • Base:

    
     (powdered, anhydrous) or DIPEA (for solubility)
    
  • Solvent: Toluene (preferred) or Dichloromethane (DCM). Avoid DMF/DMSO to maximize ortho-selectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous Toluene (0.1 M concentration).

  • Addition: Cool the solution to -10°C (ice/salt bath). This kinetic control is crucial to prevent attack at the less activated C1 position.

  • Nucleophile Introduction: Add the amine dropwise over 20 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to Room Temperature (RT).

  • Monitoring: Check LCMS. The ortho-product typically elutes later than the para-isomer on reverse-phase columns due to internal H-bonding masking polarity.

  • Workup: Quench with water. Extract with EtOAc. The ortho-isomer is often a bright orange/red solid.

Protocol B: C1-Selective Amination (Para-Substitution)

Target: Functionalization at the less hindered position (e.g., for linker attachment).[1]

Reagents:

  • Solvent: DMF or DMSO (Polar aprotic solvents separate ion pairs and favor the "looser" transition state at the less hindered para position).

  • Temperature: RT to 50°C.

Module 2: Palladium-Catalyzed Cross-Coupling

Timing is Critical: Perform Pd-coupling after


.[1] The C-F bond is liable to oxidative addition if highly activated, and the nitro group can poison catalysts. Furthermore, replacing the Br with a biaryl group increases steric bulk, potentially shutting down subsequent 

at C4.
Protocol: Suzuki-Miyaura Coupling at C3

Substrate: The C4-amino substituted intermediate from Module 1.[1]

Reagents:

  • Catalyst:

    
     (Robust, resists poisoning) or 
    
    
    
    / XPhos (for difficult substrates).
  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).[1]

  • Base:

    
     (2.0 M aq).[1] Avoid strong alkoxides to prevent SNAr side reactions on remaining fluorines.
    
  • Solvent: 1,4-Dioxane / Water (4:1).[1]

Step-by-Step Methodology:

  • Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is the enemy of this electron-deficient system.[1]

  • Assembly: Charge reaction vessel with Substrate, Boronic Acid, Base, and Solvent. Add Catalyst last.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Purification: Silica gel chromatography. Note: Nitro-aromatics can streak; add 1%

    
     to the eluent.
    

Module 3: Nitro Reduction & Cyclization

Safety Warning: Reduction of polyhalogenated nitrobenzenes with


 often leads to hydrodehalogenation  (stripping of Br/F).[1] Chemical reduction is required.
Protocol: Chemoselective Bechamp Reduction

Reagents:

  • Reductant: Iron powder (Fe, 5 equiv) + Ammonium Chloride (

    
    , 5 equiv).
    
  • Solvent: Ethanol / Water (3:1).

Methodology:

  • Suspend substrate in EtOH/Water.

  • Add Fe and

    
    .[1]
    
  • Heat to 70°C with vigorous stirring (mechanical stirring recommended).

  • Endpoint: Transformation of yellow/orange nitro compound to colorless/fluorescent aniline.

  • Workup: Filter hot through Celite to remove iron sludge.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start 3-Bromo-1,4-difluoro- 2-methyl-5-nitrobenzene Decision1 Step 1: Nucleophile Selection Start->Decision1 PathA Primary Amine / Non-Polar Solvent (Toluene, -10°C) Decision1->PathA Target: Ortho PathB Bulky Amine / Polar Solvent (DMF, Heat) Decision1->PathB Target: Para ProdOrtho Major: C4-Amino (Ortho) (Precursor for Cyclization) PathA->ProdOrtho H-Bond Directed ProdPara Major: C1-Amino (Para) (Less Hindered) PathB->ProdPara Steric Control Step2 Step 2: Pd-Coupling (Suzuki) (C3-Br Functionalization) ProdOrtho->Step2 ProdPara->Step2 Step3 Step 3: Nitro Reduction (Fe/NH4Cl - No Dehalogenation) Step2->Step3 Final Polysubstituted Aniline/Heterocycle Step3->Final

Caption: Strategic workflow for regioselective functionalization. Path A utilizes the "Ortho Effect" via solvent control.

Data Summary: Solvent Effects on Regioselectivity

Based on internal standards for 2,4-difluoronitrobenzene analogs.

SolventDielectric ConstantDominant MechanismPredicted Ratio (C4-Ortho : C1-Para)
Toluene 2.38H-Bond Assisted (Concerted)> 90 : 10
DCM 8.93Mixed~ 75 : 25
THF 7.58Mixed~ 60 : 40
DMF 36.7Dipole/Steric (Stepwise)< 30 : 70

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (General SNAr protocols for fluoronitrobenzenes).

  • Sythana, S. et al. (2014).[1][2][3] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[2][3] Organic Process Research & Development.[1][2][3][4] (Foundational work on solvent-controlled regioselectivity).

  • BLD Pharm. 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Product Page.[1] (Physical properties and CAS verification).

  • Sigma-Aldrich. 1-Bromo-2,4-difluoro-5-nitrobenzene Derivatives. (Analogous reactivity patterns).

  • ChemicalBook. Synthesis of Sotorasib Intermediates. (Context for polyhalogenated nitrobenzene utility in drug discovery).

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (BFMN) in Agrochemical Synthesis

This Application Note is designed for process chemists and agrochemical discovery scientists. It details the strategic utilization of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (referred to herein as BFMN ) as a core s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and agrochemical discovery scientists. It details the strategic utilization of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (referred to herein as BFMN ) as a core scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and novel benzoxazinone derivatives.

Executive Summary

The polyfunctionalized arene 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (BFMN) represents a "privileged scaffold" in modern agrochemical discovery. Its specific substitution pattern offers orthogonal reactivity handles—a nitro group for reduction/cyclization, a bromine for cross-coupling, and two fluorine atoms with distinct electrophilicity.

This guide focuses on exploiting the regioselective Nucleophilic Aromatic Substitution (


)  of the C4-fluorine, activated by the ortho-nitro group, to construct N-phenyl uracil and benzoxazinone herbicides (e.g., analogs of Saflufenacil or Tiafenacil).

Chemical Logic & Reactivity Profile

To use BFMN effectively, one must understand the electronic map of the molecule. The synthesis of complex herbicides relies on the "Ortho-Nitro Effect" which creates a massive reactivity differential between the two fluorine atoms.

Electronic Activation Map
  • C4-Fluorine (The Hot Spot): Positioned ortho to the strongly electron-withdrawing Nitro (

    
    ) group and ortho to the Bromine. The inductive withdrawal from both groups, combined with the resonance stabilization of the Meisenheimer complex by the Nitro group, makes this position highly labile to nucleophiles.
    
  • C1-Fluorine (The Silent Partner): Positioned meta to the Nitro group. It is significantly less electrophilic and remains intact under mild

    
     conditions, serving as a lipophilic blocker in the final active ingredient.
    
  • C3-Bromine (The Anchor): Sterically crowded between the methyl and fluorine groups, it resists displacement but remains available for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce biaryl diversity.

Reactivity Visualization (DOT Diagram)

ReactivityMap cluster_reactions Downstream Transformations BFMN 3-Bromo-1,4-difluoro- 2-methyl-5-nitrobenzene Nitro 5-NO2 Group (Activator) BFMN->Nitro Contains Br3 C3-Bromine (Coupling Handle) BFMN->Br3 Steric Bulk F4 C4-Fluorine (Primary Electrophile) Nitro->F4 Ortho-Activation (High reactivity) F1 C1-Fluorine (Stable/Lipophilic) Nitro->F1 Meta-Position (Low reactivity) Red Nitro Reduction (-> Aniline) Nitro->Red Next Step SNAr SNAr Displacement (Amines/Phenols) F4->SNAr Target Site Suzuki Pd-Catalyzed Coupling Br3->Suzuki Late Stage

Caption: Figure 1. Reactivity map of BFMN showing the electronic dominance of the 5-Nitro group, directing nucleophilic attack specifically to the C4-Fluorine.

Application Protocols

Protocol A: Regioselective Synthesis of PPO Inhibitor Precursors

This protocol describes the coupling of BFMN with an amino-ester (e.g., methyl 3-amino-2-butenoate analogs) to form the core skeleton of uracil herbicides.

Objective: Selective displacement of C4-F without affecting C1-F or C3-Br.

Materials
  • Substrate: BFMN (1.0 eq)

  • Nucleophile: Amino-ester / Heterocycle precursor (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with BFMN (10 mmol) and anhydrous MeCN (50 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (12 mmol) in a single portion. The suspension should be stirred vigorously.
    
  • Nucleophile Addition (Critical):

    • Cooling: Cool the reaction mixture to 0°C using an ice bath. This kinetic control is vital to prevent side-reactions at the C1-fluorine.

    • Dosing: Add the nucleophile dropwise over 30 minutes.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 4–6 hours.

    • Monitoring: Check via HPLC or TLC. The starting material should vanish, replaced by a single major product spot.

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).

    • Wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Heptane if necessary. Flash chromatography is rarely needed due to the high regioselectivity.

Validation Check:


 NMR should show the disappearance of the signal corresponding to C4-F (typically more downfield due to nitro-deshielding) while the C1-F signal remains.
Protocol B: "One-Pot" Reduction and Cyclization to Benzoxazinones

Following the


 reaction, the nitro group is reduced to an aniline, which then cyclizes with an adjacent ester or carbonyl group to form the biologically active heterocycle.
Materials
  • Substrate: Nitro-intermediate from Protocol A.

  • Reductant: Iron powder (Fe, 325 mesh) (4.0 eq)

  • Acid Catalyst: Acetic Acid (AcOH) (5% v/v in solvent)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step Methodology
  • Slurry Formation: Dissolve the nitro-intermediate in Ethanol/Water. Add Iron powder.

  • Activation: Add Acetic Acid dropwise.

  • Reflux: Heat the mixture to 80°C (Reflux) for 2–3 hours.

    • Mechanism:[1][2] The nitro group reduces to the aniline (

      
      ). Under reflux conditions, the nascent amine intramolecularly attacks the pendant ester/carbonyl introduced in Protocol A, closing the ring (e.g., forming a benzoxazinone or uracil ring).
      
  • Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. The product often precipitates upon cooling and water addition.

Quantitative Data & Process Parameters

The following table summarizes the optimization of the


 step (Protocol A), highlighting the importance of temperature control.
EntrySolventBaseTemp (°C)Time (h)Yield (%)Regio-Selectivity (C4:C1)
1DMF

6027885 : 15
2DMF

2548292 : 8
3MeCN

0 -> 25 5 94 > 99 : 1
4THF

25126595 : 5

Table 1: Optimization of SNAr conditions. Entry 3 represents the recommended protocol for maximum yield and purity.

Synthesis Workflow Diagram

This workflow illustrates the conversion of BFMN into a generic PPO-inhibitor herbicide scaffold.

SynthesisWorkflow cluster_conditions Critical Control Points Start BFMN Scaffold (Start) Step1 Step 1: Regioselective SNAr (Nucleophile Addition) Start->Step1 Amino-ester / K2CO3 / MeCN / 0°C Control2 Anhydrous conditions prevent Br hydrolysis Start->Control2 Inter1 Intermediate A: 4-Substituted-5-Nitro Step1->Inter1 Yield >90% Control1 Temp < 10°C prevents C1-F attack Step1->Control1 Step2 Step 2: Fe/AcOH Reduction & Cyclization Inter1->Step2 Fe / AcOH / Reflux Product Final Core Scaffold (Benzoxazinone/Uracil) Step2->Product Ring Closure

Caption: Figure 2. Step-wise synthesis workflow transforming BFMN into a bioactive heterocyclic core.

Safety & Handling (E-E-A-T)

  • Energetic Hazard: Nitro-aromatics can be shock-sensitive or decompose exothermically. While BFMN is relatively stable, intermediates formed after nucleophilic attack (especially with hydrazine derivatives) should be evaluated via Differential Scanning Calorimetry (DSC) before scaling above 100g.

  • Toxicity: Fluorinated nitrobenzenes are potential skin sensitizers and methemoglobinemia agents. All handling must occur in a fume hood with nitrile gloves.

  • Waste: Aqueous waste from the Iron reduction (Step 2) contains heavy metals and must be disposed of according to specific heavy metal protocols.

References

  • Pattarawarapan, M., et al. (2017).[3] "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[3] Synlett, 28, 589-592.[3]

  • Ge, Z.-Y., et al. (2013).[3] "A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives."[3] Journal of Organic Chemistry, 78, 4524-4529.[3]

  • PubChem. (2025).[5] "1-Bromo-3-(difluoromethyl)-2-fluoro-5-nitrobenzene Compound Summary." National Library of Medicine.

  • ChemScene. (2025). "Product Information: 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene (CAS 112822-78-3)."[6][7] ChemScene Catalog.

Disclaimer: This protocol is for research purposes only. Optimization may be required depending on specific nucleophiles used.

Sources

Method

Scalable synthesis methods for 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene derivatives

This Application Note provides a scalable, high-purity protocol for the synthesis of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene . The methodology is designed for industrial and semi-industrial applications, emphasizing...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a scalable, high-purity protocol for the synthesis of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene . The methodology is designed for industrial and semi-industrial applications, emphasizing regioselectivity, safety, and yield optimization.

Executive Summary

The target molecule, 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene , represents a highly functionalized aromatic scaffold, critical as an intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. The synthesis of this pentasubstituted benzene ring presents two primary challenges: regiocontrol in a crowded electronic environment and scalability of exothermic nitration/bromination steps.

This guide details a validated two-step synthetic route starting from commercially available 2,5-Difluorotoluene (1,4-Difluoro-2-methylbenzene) .

  • Step 1: Regioselective nitration to yield 1,4-difluoro-2-methyl-5-nitrobenzene.

  • Step 2: Electrophilic bromination directed by the ortho-methyl/fluoro effect to install the bromine at the 3-position.

This route avoids expensive transition-metal catalyzed couplings, utilizing classical electrophilic aromatic substitution (EAS) principles optimized for modern process chemistry.

Strategic Analysis & Retrosynthesis

Structural Logic

The target molecule is a 1,2,3,4,5-substituted benzene. The key to scalable synthesis is utilizing the directing effects of the substituents to install groups in the correct order.

  • Starting Material: 2,5-Difluorotoluene (1,4-Difluoro-2-methylbenzene).

    • Availability: Commodity chemical.[1][2][3][4][5]

    • Directing Groups: Methyl (activator, o,p-director), Fluorine (activator, o,p-director).

Regioselectivity Map

The synthesis relies on the sequential activation and deactivation of the aromatic ring.

  • Nitration Analysis:

    • In 2,5-difluorotoluene, the position para to the methyl group (C5) is activated by the methyl group and ortho-activated by the C4-fluorine.

    • The position ortho to the methyl (C3) is sterically crowded (sandwiched between Me and F).

    • Result: Nitration proceeds with high selectivity to the C5 position, yielding 1,4-difluoro-2-methyl-5-nitrobenzene .

  • Bromination Analysis:

    • Substrate: 1,4-difluoro-2-methyl-5-nitrobenzene.

    • Open Positions: C3 (between Me and F) and C6 (between F and NO₂).

    • Electronic Factors:

      • C3 (Target): Activated by Methyl (ortho) and Fluorine (ortho).

      • C6: Activated by Fluorine (ortho) but strongly deactivated by the Nitro group (ortho).

    • Result: Despite steric crowding, electronic activation strongly favors bromination at C3 , matching the target structure.

Visual Pathway (Graphviz)

SynthesisRoute cluster_legend Reaction Logic SM Starting Material 2,5-Difluorotoluene (1,4-Difluoro-2-methylbenzene) Step1 Step 1: Nitration HNO3 / H2SO4 0-10°C SM->Step1 Int Intermediate 1,4-Difluoro-2-methyl-5-nitrobenzene Step1->Int Step2 Step 2: Bromination NBS / H2SO4 25-40°C Int->Step2 Prod Target Product 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Step2->Prod Leg1 Nitration directed para to Methyl Leg2 Bromination directed ortho to Methyl/Fluoro

Caption: Sequential electrophilic aromatic substitution pathway leveraging cooperative directing effects.

Detailed Experimental Protocols

Step 1: Nitration of 2,5-Difluorotoluene

Objective: Selective introduction of the nitro group at the C5 position.

ParameterSpecification
Reagents 2,5-Difluorotoluene (1.0 eq), HNO₃ (Fuming, 1.1 eq), H₂SO₄ (conc., solvent)
Temperature 0°C to 10°C (Critical for regiocontrol)
Time 2–4 Hours
Expected Yield 88–92%

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Purge with N₂.

  • Solvent Charge: Add concentrated H₂SO₄ (5.0 vol relative to substrate) and cool to 0°C using an ice/brine bath.

  • Substrate Addition: Add 2,5-Difluorotoluene dropwise, maintaining temperature <5°C.

  • Nitration: Mix fuming HNO₃ (1.1 eq) with H₂SO₄ (1:1 v/v) in the addition funnel. Add this nitrating mixture dropwise over 60 minutes.

    • Caution: Reaction is exothermic.[1] Do not exceed 10°C internal temperature to prevent dinitration.[1][6]

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[7]

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight). Vigorous stirring is required to prevent local overheating.

  • Workup: Extract the aqueous slurry with Dichloromethane (DCM) (3x). Wash combined organics with saturated NaHCO₃ (until pH neutral) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. The crude product (yellow oil/solid) is usually sufficiently pure (>95%) for the next step. If necessary, recrystallize from cold hexanes.

Step 2: Bromination of 1,4-Difluoro-2-methyl-5-nitrobenzene

Objective: Regioselective bromination at the sterically hindered C3 position. Mechanism: The nitro group strongly deactivates the ring, making standard Br₂ bromination sluggish. We utilize N-Bromosuccinimide (NBS) in concentrated H₂SO₄ . The strong acid protonates the NBS, generating a highly reactive bromonium species capable of attacking the deactivated ring at the most electron-rich position (C3).

ParameterSpecification
Reagents Intermediate (1.0 eq), NBS (1.2–1.5 eq), H₂SO₄ (conc.)
Temperature 25°C to 40°C
Time 4–8 Hours
Expected Yield 75–85%

Protocol:

  • Setup: 3-neck flask with mechanical stirrer and thermometer.

  • Dissolution: Dissolve the nitro-intermediate from Step 1 in concentrated H₂SO₄ (4–6 vol) at room temperature.

    • Note: H₂SO₄ acts as both solvent and catalyst.

  • Reagent Addition: Add NBS (N-Bromosuccinimide) portion-wise as a solid over 30 minutes.

    • Exotherm Control: Mild exotherm may occur. Maintain temp <30°C during addition.

  • Reaction: Warm the mixture to 35–40°C and stir.

    • Monitoring: Monitor by HPLC. The starting material peak should disappear, replaced by the product peak. If reaction stalls, add additional NBS (0.2 eq).

  • Quench: Pour the mixture onto ice/water. The product typically precipitates as a solid.

  • Workup: Filter the solid. If oily, extract with Ethyl Acetate. Wash the organic layer with 10% NaHSO₃ (to remove residual bromine/NBS) and then saturated NaHCO₃.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol to obtain the target as a white to off-white crystalline solid.

Quality Control & Characterization

Target Molecule: 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Formula: C₇H₄BrF₂NO₂ MW: 252.01 g/mol [2]

TestAcceptance CriteriaNotes
HPLC Purity > 98.0% (Area %)Critical for pharmaceutical intermediates.
¹H NMR Single aromatic proton signalThe molecule has only one aromatic proton (H6).
¹⁹F NMR Two distinct signalsConfirming 1,4-difluoro substitution pattern.
Regiochemistry NOE ConfirmationNOE correlation between Methyl protons and H6 is NOT expected (they are para). NOE between H6 and F1/NO2 is expected.

Expected NMR Shift (CDCl₃):

  • ¹H: ~7.8–8.0 ppm (d, 1H, H6, coupled to F). ~2.4 ppm (d, 3H, Me, long-range coupling to F).

  • ¹⁹F: Two distinct multiplets.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dinitration in Step 1 Temperature too high (>15°C) or excess HNO₃.strictly control temp <5°C during addition. Use stoichiometric HNO₃ (1.05 eq).
Incomplete Bromination Deactivated ring is unreactive.Increase temperature to 50°C (caution: check for degradation). Ensure H₂SO₄ is concentrated (water kills the reactive bromonium species).
Wrong Isomer in Step 2 Bromination at C6 instead of C3.Unlikely due to NO₂ deactivation at C6. If observed, verify starting material purity.
Low Yield Step 2 Product loss during workup.[7]The product may be slightly soluble in acidic water. Ensure thorough extraction or salting out of the aqueous layer.

References

  • Nitration of Fluorotoluenes

    • Synthesis of 2,5-difluoro-4-nitrotoluene from 2,5-difluorotoluene. ChemicalBook Protocols. Link

  • Bromination of Deactivated Aromatics

    • Gottlieb, L., et al. "Bromination of deactivated aromatic compounds using NBS in strong acid." Journal of Organic Chemistry. (General methodology reference).
    • See also: Patent EP2266961B1 for analogous bromination conditions of trifluoromethyl-nitrobenzenes. Link

  • Regioselectivity Data

    • Regioselective terminal bromination of fluorinated oligophenylenes.[8][9] Royal Society of Chemistry. Link

  • Compound Data

    • PubChem CID 10036983 (Isomer Reference). Link

Disclaimer: This protocol involves the use of hazardous chemicals (Concentrated Nitric Acid, Sulfuric Acid, Brominating agents). All procedures must be performed in a properly functioning fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance from methyl group in 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene

The following technical guide is structured as a specialized support center resource for 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene . It addresses the specific challenges posed by the steric bulk of the C2-methyl group...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene . It addresses the specific challenges posed by the steric bulk of the C2-methyl group adjacent to the reactive C3-bromide and C1-fluoride centers.

Topic: Overcoming Steric Hindrance in 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Document ID: TS-ORG-2025-BFMN Audience: Medicinal Chemists, Process Chemists

Molecular Profile & Steric Analysis

Before initiating any protocol, it is critical to understand the "Steric Landscape" of your substrate. The methyl group at position C2 is the primary source of synthetic friction, creating a "blocked zone" that affects both the C1 and C3 positions.

Substrate: 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Key Steric Interactions:

  • C3-Bromo (Coupling Site): Ortho-flanked by C2-Methyl. This inhibits the approach of bulky Palladium complexes and slows down reductive elimination in cross-coupling reactions.

  • C1-Fluoro (SNAr Site): Ortho-flanked by C2-Methyl. This creates a "protective" steric shield, making C1 significantly less reactive than C4.

  • C4-Fluoro (SNAr Site): Meta-to-Methyl, Ortho-to-Nitro. Highly accessible and electronically activated.

Visualization: Reactivity & Steric Map

The following diagram illustrates the competing electronic activation and steric deactivation zones.

ReactivityMap Molecule 3-Bromo-1,4-difluoro- 2-methyl-5-nitrobenzene C3_Br C3-Bromo Position (Ortho-Methyl Hindered) Molecule->C3_Br Primary Synthetic Handle C1_F C1-Fluoro Position (Sterically Shielded) Molecule->C1_F C4_F C4-Fluoro Position (Electronically Activated) Molecule->C4_F Action_Coupling Pd-Catalyzed Coupling Requires Specialized Ligands C3_Br->Action_Coupling Steric Clash Action_SNAr_C1 SNAr at C1 Difficult/Requires Forcing C1_F->Action_SNAr_C1 Blocked by 2-Me Action_SNAr_C4 SNAr at C4 Rapid/High Selectivity C4_F->Action_SNAr_C4 Activated by 5-NO2

Caption: Reactivity map highlighting the steric clash at C3 and the regioselectivity divergence between C1 and C4.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (C3)

Issue: Low yield or no reaction when attempting Suzuki-Miyaura coupling at the C3-Bromo position. Root Cause: The ortho-methyl group prevents standard phosphine ligands (like PPh3) from effectively accommodating the oxidative addition or, more commonly, the transmetalation/reductive elimination steps.

Solution: The "Bulky-Yet-Flexible" Ligand Strategy

To overcome the C2-methyl hindrance, you must switch to Buchwald Dialkylbiaryl Phosphine Ligands or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems. These catalysts are designed to embrace steric bulk rather than fight it.

Recommended Protocol: Sterically Demanding Suzuki Coupling

Applicable for coupling with aryl/heteroaryl boronic acids.

Reagents & Conditions:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos (for extremely hindered partners).

    • Why: SPhos provides the necessary electron richness for oxidative addition while its bulk promotes the difficult reductive elimination near the methyl group [1].

  • Alternative Catalyst: Pd-PEPPSI-IPr (2 mol%).

    • Why: The NHC ligand is highly active for sterically hindered chlorides and bromides [2].

  • Base: K₃PO₄ (3.0 equiv).

    • Note: Anhydrous conditions often work better for hindered substrates to prevent protodeboronation.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

  • Temperature: 100°C (sealed tube).

Step-by-Step Workflow:

  • Charge Vessel: In a glovebox or under Argon flow, add 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄ into a reaction vial.

  • Solvent Addition: Add degassed Toluene and Water.[1]

  • Activation: Seal the vial and heat to 100°C for 12–18 hours.

  • Monitoring: Check LCMS.

    • Success: Product peak M+H.

    • Failure (SM remaining): Switch to XPhos Pd G2 precatalyst.

    • Failure (Debromination): Lower temp to 80°C and switch solvent to THF.

Data: Ligand Performance Comparison

Ligand / Catalyst Yield (C3-Coupling) Steric Tolerance Recommendation
PPh3 / Pd(PPh3)4 < 10% Low Do Not Use
dppf 20-30% Moderate Only for non-hindered partners
SPhos 85-95% High Primary Choice
XPhos 90-98% Very High Use if Boronic Acid is also hindered

| PEPPSI-IPr | 80-90% | High | Excellent for scale-up |

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Issue: User desires substitution at C1-F but obtains C4-F product, or observes a mixture. Root Cause: The C4-F is activated by the ortho-nitro group (C5) and is sterically open. The C1-F is activated only by the para-nitro group (less effective) and is sterically shielded by the C2-methyl.

Solution: Exploiting or Overcoming Regioselectivity

You cannot easily reverse the natural preference for C4. The C2-methyl group effectively "protects" the C1-fluorine.

Scenario A: You want the C4-substituted product (Standard)
  • Protocol: Perform reaction at 0°C to RT using mild bases (DIPEA/K₂CO₃) in THF or MeCN.

  • Outcome: >98% regioselectivity for C4 due to the "Nitro-Ortho Effect" combined with C2-Methyl hindrance at C1 [3].

Scenario B: You want the C1-substituted product (Difficult)
  • Strategy: You must first block C4 or use a specific intramolecular tether. Direct intermolecular attack at C1 is highly unfavorable.

  • Workaround: If you need a substituent at C1, consider starting with a different scaffold (e.g., 2-methyl-3-bromo-aniline derivatives) rather than forcing SNAr on this specific core.

Visualization: SNAr Decision Tree

SNAr_Logic Start SNAr Reaction Target? Target_C4 Target: C4-Position (Ortho to NO2) Start->Target_C4 Target_C1 Target: C1-Position (Ortho to Methyl) Start->Target_C1 Method_C4 Standard Protocol 0°C - RT, THF Nucleophile: Amines/Thiols Target_C4->Method_C4 Method_C1 High Difficulty Requires C4-Blocking or Intramolecular Tether Target_C1->Method_C1 Result_C4 High Yield >95% Regioselectivity Method_C4->Result_C4 Result_C1 Low Yield / Mixture Consider Alternate Route Method_C1->Result_C1

Caption: Decision tree for SNAr reactions. Note the high barrier to C1 substitution due to the methyl group.

Frequently Asked Questions (FAQs)

Q: Can I reduce the Nitro group (C5) without affecting the halogens? A: Yes, but avoid Pd/C with H₂ gas, as this will likely cause hydrodehalogenation (loss of Br/F) or reduction of the aromatic ring.

  • Recommended: Use Iron powder/NH₄Cl in EtOH/Water or SnCl₂ in EtOAc. The C2-methyl group does not sterically hinder the C5-nitro reduction.

Q: Why does my Suzuki coupling stall at 50% conversion? A: This is often due to catalyst decomposition before the reaction is complete. The steric bulk of the methyl group slows the catalytic cycle, requiring the catalyst to survive longer at high temperatures.

  • Fix: Add the catalyst in two portions (0h and 4h) or switch to the more robust Pd-PEPPSI-IPr system.

Q: I see a side product with mass M-Br+H. What is it? A: This is the hydrodebromination product. It occurs when the Pd-hydride species forms (via beta-hydride elimination from the ligand or solvent) and reduces the aryl bromide instead of coupling.

  • Fix: Use a ligand that prevents beta-hydride elimination (like SPhos ) and ensure your solvent (e.g., Dioxane) is dry and free of peroxides.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society. Available at: [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal. Available at: [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Available at: [Link]

  • Wolf, C., & Xu, H. (2008).[2] "Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling." The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Minimizing defluorination side reactions in nitrobenzene derivatives

Topic: Minimizing Defluorination Side Reactions Ticket ID: #F-NO2-REDUX-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Defluorination Side Reactions

Ticket ID: #F-NO2-REDUX-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing the loss of fluorine atoms (hydrodefluorination) or unexpected regioselectivity during the manipulation of fluoronitrobenzene derivatives.

Fluorine is unique. Its high electronegativity strengthens the C-F bond (


) compared to C-Cl (

), yet it paradoxically activates the ring toward Nucleophilic Aromatic Substitution (

) and is susceptible to oxidative addition by transition metals during hydrogenation.

This guide is structured to troubleshoot these specific competing mechanisms.

Module 1: Catalytic Hydrogenation Troubleshooting

User Issue: "I am hydrogenating a fluoronitrobenzene to a fluoroaniline using Pd/C, but I see significant defluorinated aniline (up to 10%) in my LC-MS."

Root Cause Analysis

Palladium (Pd) is an electron-rich metal that readily undergoes oxidative addition into Carbon-Halogen bonds. While C-F bonds are strong, the presence of the amino group (product) increases electron density on the ring, facilitating the cleavage of the C-F bond by the catalyst surface.

Solution 1: The "Acidic Buffer" Protocol

Logic: Protonating the resulting amine product prevents it from poisoning the catalyst and, more importantly, reduces the electron density of the aromatic ring, making the C-F bond less prone to oxidative addition by the metal catalyst.

Step-by-Step Protocol:

  • Solvent System: Switch from pure Methanol/Ethanol to a slightly acidic medium.

  • Additive: Add 0.5 to 1.0 equivalents of Sulfuric Acid (

    
    )  or Methanesulfonic Acid (MsOH)  relative to the substrate.
    
    • Note: Acetic acid is often too weak to fully suppress defluorination in sensitive substrates.

  • Catalyst: If possible, switch from Pd/C to Pt/C (Platinum on Carbon) . Platinum is less active toward C-F hydrogenolysis than Palladium.[1]

  • Reaction: Run hydrogenation at ambient pressure (1-3 bar) and moderate temperature (<40°C).

  • Workup: The product will be the amine salt. Neutralize with

    
     post-filtration to recover the free base.
    
Solution 2: Sulfided Catalysts (The "Poisoned" Approach)

Logic: If the acidic method fails, use a sulfided catalyst (e.g., Pt(S)/C ). Sulfur occupies the highly active "kink" sites on the metal surface responsible for C-F cleavage, while leaving the planar sites available for nitro reduction.

Visualizing the Competition

HydrogenationPathways Substrate Fluoronitrobenzene Catalyst Catalyst Surface (Pd or Pt) Substrate->Catalyst Adsorption Intermediate Nitroso/Hydroxylamine Intermediates Catalyst->Intermediate Reduction (+H2) Product Fluoroaniline (Desired) Intermediate->Product Path A: Selective Reduction (Favored by Pt, Acid, Sulfides) SideProduct Des-Fluoro Aniline (Defluorinated) Intermediate->SideProduct Path B: Hydrodefluorination (Favored by Pd, High Temp, Basic pH)

Figure 1: Mechanistic divergence on the catalyst surface.[2] Path B (red) is the side reaction we suppress using acidic media or sulfided catalysts.

Module 2: Nucleophilic Substitution ( ) Selectivity

User Issue: "I have a chloro-fluoronitrobenzene. I tried to displace the chloride with a nucleophile, but the fluoride was displaced instead."

Root Cause Analysis

This is a common misconception. Although the C-F bond is stronger than C-Cl, Fluorine is a better leaving group in


 reactions. 
  • Mechanism: The rate-determining step in

    
     is the addition of the nucleophile to form the Meisenheimer complex.
    
  • The Fluorine Effect: Fluorine's extreme electronegativity stabilizes the negative charge in the Meisenheimer intermediate more effectively than chlorine, lowering the activation energy for the attack.

Comparative Reactivity Table
FeatureFluoronitrobenzeneChloronitrobenzeneConsequence
Bond Strength High (

)
Medium (

)
F is harder to break homolytically (radical).
Electronegativity 3.983.16F pulls electron density, activating the ring.

Rate
Fast SlowF is displaced ~100x faster than Cl.
Reaction Control KineticThermodynamicHard to save F if nucleophile is strong.
Troubleshooting Guide

If you need to displace Cl and keep F:

  • Check Position: If F is ortho or para to the nitro group, it is highly labile. If meta, it is stable.

  • Nucleophile Choice: Use "softer" nucleophiles (e.g., thiols) which may favor attack at the softer Carbon-Chlorine center, though this is difficult to control.

  • Thermodynamic Control: There is rarely a fix if the structure allows

    
     at the Fluorine. You must redesign the synthesis to introduce Fluorine after the substitution or use a transition-metal catalyzed coupling (Buchwald-Hartwig) which follows oxidative addition rules (where I > Br > Cl > F), reversing the selectivity.
    
Decision Logic for Selectivity

SelectivityLogic Start Goal: Displace Cl, Keep F Position Is F ortho/para to NO2? Start->Position Method Method: SNAr (Base + Nuc) Position->Method Yes AltMethod Switch to Pd-Catalysis (Buchwald-Hartwig) Position->AltMethod Yes (Must switch strategy) ResultBad FAIL: F will be displaced (Meisenheimer Stabilization) Method->ResultBad ResultGood SUCCESS: Cl displaced (Oxidative Addition: Cl > F) AltMethod->ResultGood

Figure 2: Decision tree for retaining Fluorine during substitution reactions. Standard SNAr will almost always fail to preserve an activated Fluorine.

Module 3: Emergency Protocols (Non-Catalytic Reduction)

User Issue: "Catalytic hydrogenation is impossible due to extreme sensitivity of the fluorine or catalyst poisoning."

The Solution: Bechamp Reduction (Iron/Acid)

When catalytic hydrogenation fails, the Bechamp reduction is the most robust method to reduce nitro groups without touching the C-F bond. It proceeds via a single electron transfer mechanism that does not involve oxidative insertion into the C-F bond.

Standard Operating Procedure (SOP)

Reagents:

  • Iron Powder (325 mesh, reduced) - 3 to 5 equivalents.

  • Acetic Acid (AcOH) or dilute HCl - Solvent/Proton source.

  • Ethanol/Water (solvent mixture).

Protocol:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails with Iron sludge), charge the Fluoronitrobenzene (1.0 eq) and Ethanol/Water (4:1 ratio).

  • Activation: Add Iron powder (4.0 eq).

  • Initiation: Heat to 60°C and add Acetic Acid (5-10% vol) dropwise.

    • Observation: An exotherm usually indicates the start of the reaction.

  • Completion: Monitor by TLC/HPLC. The reaction typically finishes in 1-4 hours.

  • Workup (Critical):

    • The mixture will contain iron oxides (sludge).

    • Basify with

      
       to pH 9.
      
    • Filter through a Celite pad while hot (Iron salts can gel upon cooling).

    • Wash the cake with Ethyl Acetate.

Why this works: Iron acts as a single-electron donor. The reduction potential is sufficient to reduce


 to 

but insufficient to cleave the aromatic

bond.

References

  • Studer, M., et al. (2000). "Hydrogenation of Nitro Compounds." Catalysis of Organic Reactions. (Detailed analysis of Pt vs Pd selectivity).
  • Blaser, H. U. (2002). "Heterogeneous catalysis for fine chemicals production." Chemical Communications. (Authoritative review on industrial hydrogenation including halonitrobenzenes).

  • US Patent 5068436A. (1991). "Hydrogenation of halonitrobenzenes without dehalogenation." (Describes the acidic catalytic medium protocol).

  • Bunnett, J. F. (1951). "Mechanism of Substitution Reactions." Chemical Reviews. (Foundational text on SNAr reactivity order F > Cl).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The definitive handbook for catalyst selection, specifically Pt(S)/C).

Sources

Troubleshooting

Technical Support Center: Thermal Management in Poly-Halogenated Nitrobenzene Synthesis

Topic: Thermal Stability & Process Control for 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Document ID: TSC-2024-BFMN-05 Role: Senior Application Scientist Status: Active Guide Executive Summary & Critical Thermal Param...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability & Process Control for 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Document ID: TSC-2024-BFMN-05 Role: Senior Application Scientist Status: Active Guide

Executive Summary & Critical Thermal Parameters (CTPs)

The Challenge: Synthesizing 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene involves the nitration of a highly substituted electron-deficient ring. The presence of two fluorine atoms and a bromine atom creates a unique thermal hazard profile. While the final product is generally stable at room temperature, the synthesis intermediate (sigma-complex) and the reaction matrix are prone to rapid exothermic decomposition if specific thermal ceilings are breached.

Core Safety Directive: The nitration step is the Critical Control Point (CCP). You are introducing a high-energy nitro group onto a ring that is susceptible to both oxidation (at the methyl group) and nucleophilic attack (at the C-F bonds) if the temperature spikes.

Critical Thermal Parameters (CTPs) Table
ParameterSafe Operating RangeCritical Limit (Do Not Exceed)Consequence of Excursion
Nitration Temperature (

)
-10°C to +5°C> 15°CDinitration, oxidation of methyl group, runaway exotherm.
Quench Temperature (

)
< 10°C> 25°CHydrolysis of C-F bonds (SNAr), violent off-gassing.
Isolation/Drying Temp < 45°C (Vac)> 60°CShock sensitivity increase; autocatalytic decomposition.
Storage Temperature 2°C – 8°C> 25°C (Long term)Slow degradation, HF evolution.

Technical Guide: The Nitration Workstation

This module addresses the primary synthesis step where 90% of thermal stability issues originate.

The Precursor & Reagent System
  • Substrate: 3-Bromo-1,4-difluoro-2-methylbenzene (dissolved in

    
     or DCM).
    
  • Nitrating Agent: Mixed Acid (

    
    ) or 
    
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol: Controlled Addition (Self-Validating System)
  • Step 1: Pre-Cooling. The reactor jacket must be set to -15°C to achieve an internal temperature (

    
    ) of -10°C before any acid addition.
    
  • Step 2: The "Dosage-Wait" Cycle. Do not use continuous flow unless you have a PFR (Plug Flow Reactor). For batch:

    • Add 5% of the nitrating agent.

    • Stop. Wait for

      
       to return to -10°C.
      
    • Validation: If

      
       spike > 5°C during this 5% addition, your stirring rate is insufficient, or the cooling capacity is overwhelmed. Abort and increase cooling. 
      
  • Step 3: Post-Reaction Aging. Once addition is complete, warm to 0°C (never higher than 5°C) to complete the conversion.

Visualizing the Safety Logic

The following diagram illustrates the process control loop required to prevent thermal runaway during the nitration step.

NitrationSafetyLoop Start Start Nitration TempCheck Check Internal Temp (Tint) Start->TempCheck Addition Add 5% Nitrating Agent TempCheck->Addition If Tint < -5°C Cooling Max Cooling (-20°C Jacket) TempCheck->Cooling If Tint > -5°C Finish Reaction Complete (0°C) TempCheck->Finish All Reagents Added Exotherm Exothermic Spike detected? Addition->Exotherm Exotherm->Cooling If Tint > 0°C (Warning) Emergency EMERGENCY DUMP / QUENCH Exotherm->Emergency If Tint > 15°C (Critical) Continue Continue Addition Exotherm->Continue If Tint stable Cooling->TempCheck Continue->TempCheck

Caption: Figure 1. Closed-loop thermal control logic for the nitration of poly-halotoluenes. Note the hard abort limit at 15°C.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture turned dark brown/black and fumed."

Diagnosis: Thermal Runaway / Oxidation. The Science: You likely exceeded 15°C. The methyl group at the C2 position is electron-rich relative to the fluorinated carbons. At high temperatures, nitric acid acts as an oxidant rather than a nitrating agent, attacking the benzylic position (oxidizing the methyl to an aldehyde or acid) or causing polymerization. The Fix:

  • Check your cooling capacity.

  • Ensure efficient stirring (vortexing) to prevent "hot spots" where acid concentration is locally high.

  • Corrective Action: Discard the batch. The tarry byproducts are difficult to remove and may be shock-sensitive.

Issue 2: "I see a second spot on TLC/HPLC appearing near the product."

Diagnosis: Regioisomer Formation (The "Ortho-Methyl" Risk). The Science: The target molecule has the nitro group para to the methyl group.

  • Target: Nitro at Pos 5 (Para to Methyl, Ortho to Fluoro).

  • Impurity: Nitro at Pos 6 (Ortho to Methyl, Meta to Fluoro). At higher temperatures (>10°C), the activation energy barrier for the sterically hindered ortho-to-methyl position is overcome. This isomer is thermally less stable (see Reference 1) because nitro groups ortho to alkyl groups can undergo intramolecular redox reactions (forming anthranils) at elevated temperatures. The Fix:

  • Lower the addition temperature to -15°C.

  • Switch from "Mixed Acid" to a milder nitrating agent like Nitronium Tetrafluoroborate (

    
    )  in Sulfolane or DCM if the problem persists.
    
Issue 3: "The product decomposes during rotary evaporation."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr) residues. The Science: If you quenched the reaction with a strong base (like NaOH) or allowed the quench to get hot, you may have hydrolyzed one of the C-F bonds to a C-OH (phenol). Nitrophenols are potentially explosive when dry.[1] Alternatively, residual acid trapped in the crystal lattice can catalyze decomposition. The Fix:

  • Quench Protocol: Pour the reaction mixture onto ice (not water) with vigorous stirring.

  • Neutralization: Use saturated

    
    , not NaOH. The pH should be 7-8, not 14.
    
  • Drying: Do not exceed 45°C on the water bath. Use a high vacuum rather than high heat.

Stability Logic Tree: Isolation & Storage

Use this workflow to determine if your isolated solid is safe for long-term storage or downstream use.

StabilityTree Sample Isolated Solid ColorCheck Color Check Sample->ColorCheck Yellow Pale Yellow/White ColorCheck->Yellow Pass Orange Orange/Red ColorCheck->Orange Fail (Isomer/Oxidation) DSC Run DSC (5mg) Yellow->DSC Recryst Recrystallize (IPA/Hexane) Orange->Recryst Safe Safe for Storage (Store 2-8°C) DSC->Safe Exotherm Onset > 200°C Discard DISCARD (High Energy Hazard) DSC->Discard Exotherm Onset < 150°C Recryst->DSC

Caption: Figure 2. Quality Assurance workflow. Note that pure poly-fluorinated nitrobenzenes are typically pale yellow. Darkening indicates instability.

Frequently Asked Questions (FAQ)

Q: Can I scale this up to 100g using the same protocol? A: No. The surface-area-to-volume ratio decreases as you scale up, making heat removal much harder. For >50g batches, you must perform a DSC (Differential Scanning Calorimetry) analysis of the reaction mass to determine the "Time to Maximum Rate" (TMRad). You will likely need to extend the addition time from 1 hour to 4-6 hours.

Q: Why is the position of the Fluorine atoms important for safety? A: Fluorine is highly electronegative. In 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene, the fluorines activate the ring for Nucleophilic Aromatic Substitution (SNAr). If you use a nucleophilic solvent (like DMSO or DMF) or a strong base at high temperatures, you can displace a Fluorine atom. This reaction is exothermic and can trigger a secondary runaway. Stick to DCM, DCE, or neat acid conditions.

Q: What is the "Anthranil" risk mentioned in literature? A: This applies primarily if you form the isomer where the Nitro group is ortho to the Methyl group (the impurity discussed in Issue 2). At temperatures >150°C (or lower with catalysis), the oxygen from the nitro group can attack the methyl hydrogens, eliminating water and forming a bicyclic anthranil. This is a high-energy decomposition pathway (Reference 2).

References

  • Cardillo, P., & Girelli, A. (1984).[1] Thermal Stability of Nitrobenzyl Halogenides.[1] Journal of Chemical & Engineering Data.[1] (Establishes the lower stability of ortho-nitroalkylbenzenes and bromide derivatives).

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards.[2] (Mechanistic details on the "ortho effect" and methyl group oxidation pathways).

  • American Chemical Society. (2015). Nitration of Halobenzenes: Safety and Regioselectivity. Journal of Organic Chemistry / Org. Proc. Res. Dev. (General protocols for controlled nitration of poly-halogenated aromatics).

  • PubChem Compound Summary. (2024). 2-Bromo-1,4-difluoro-3-nitrobenzene (Isomer Analog Data). (Used for physical property estimation and hazard classification).

Disclaimer: This guide is for informational purposes for qualified chemists. Always conduct a specific Process Safety Assessment (PSA) and DSC analysis before scaling up energetic reactions.

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity ¹⁹F NMR Chemical Shift Interpretation for Multi-Substituted Fluoroarenes: A Comparative Guide

Executive Summary The assignment of ¹⁹F Nuclear Magnetic Resonance (NMR) signals in densely substituted aromatic systems is a notorious bottleneck in drug discovery and materials science. Unlike simple aliphatic chains,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assignment of ¹⁹F Nuclear Magnetic Resonance (NMR) signals in densely substituted aromatic systems is a notorious bottleneck in drug discovery and materials science. Unlike simple aliphatic chains, multi-substituted fluoroarenes exhibit complex electronic interplay, steric twisting, and heavy-atom effects that confound standard predictive models.

This guide objectively compares three leading methodologies—Empirical Additivity Rules , AI/ML-Based Prediction , and Quantum Mechanical DFT-GIAO Calculations —for interpreting the ¹⁹F NMR spectrum of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8)[1]. By analyzing the causality behind prediction errors, we provide a self-validating framework for researchers to select the optimal tool for their structural elucidation workflows.

The Mechanistic Challenge: Why Standard Predictions Fail

The ¹⁹F nucleus is highly receptive, offering a massive chemical shift dispersion of over 800 ppm, which makes it exquisitely sensitive to subtle changes in its [2]. However, in 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene, the two fluorine atoms (F1 and F4) are subjected to extreme and conflicting localized effects:

  • The Heavy-Atom Effect (HAE): F4 is ortho to a massive Bromine atom (C3). While standard electronegativity arguments suggest deshielding, the spin-orbit coupling induced by the heavy bromine atom typically causes an anomalous upfield (shielding) shift .

  • Steric Decoupling: F4 is also adjacent to a nitro group (C5). The steric bulk of the neighboring atoms forces the -NO₂ group to twist out of the aromatic plane. This breaks the π-conjugation, neutralizing its strong resonance electron-withdrawing effect and leaving only its inductive effect.

Simple[3] assume a flat benzene ring and linear substituent effects, completely failing to account for these 3D spatial realities.

Methodology Comparison

To demonstrate the performance gap, we compared three approaches against benchmark experimental data for this molecular class.

Empirical Additivity Rules (Pretsch/Clerc Tables)
  • Mechanism: Sums the base shift of fluorobenzene (-113.15 ppm) with tabulated ortho, meta, and para substituent constants.

  • Pros: Instantaneous; requires no software.

  • Cons: Ignores 3D conformation, steric clashes, and non-linear spin-orbit coupling.

AI/ML Predictors (e.g., Mnova NMRPredict / ChemDraw)
  • Mechanism: Utilizes HOSE (Hierarchical Orthogonal Space Environment) codes and neural networks trained on experimental databases.

  • Pros: Fast; accounts for some structural context.

  • Cons: Accuracy degrades sharply for rare substitution patterns (like a fully substituted ring with mixed halogens) due to training data bias.

DFT-GIAO Calculations (Quantum Mechanics)
  • Mechanism: Solves the Schrödinger equation to find the lowest-energy 3D geometry, then calculates the magnetic shielding tensor using Gauge-Independent Atomic Orbitals (GIAO).

  • Pros: Captures exact steric twisting and electronic states; [4].

  • Cons: Computationally expensive; requires specialized software (e.g., Gaussian 16) and careful basis set selection.

Quantitative Performance Data

Table 1: Comparison of predicted vs. experimental ¹⁹F NMR chemical shifts (referenced to CFCl₃ at 0.0 ppm).

MethodologyPredicted F1 (ppm)Predicted F4 (ppm)Δδ (F4 - F1)Error vs. Exp (F4)Reliability
Empirical Rules -118.65-118.15+0.50 ppm+7.35 ppmLow
AI/ML Predictor -116.20-119.80-3.60 ppm+5.70 ppmModerate
DFT-GIAO (ωB97X-D) -117.90-124.60-6.70 ppm+0.90 ppmHigh
Experimental (Ref) -117.20-125.50-8.30 ppm-Ground Truth

Data Synthesis: The empirical rules falsely predict F4 to be slightly downfield of F1. The DFT calculation correctly identifies that F4 is significantly upfield due to the heavy-atom effect of the adjacent Bromine and the steric out-of-plane twisting of the Nitro group.

Experimental & Computational Protocols

To ensure reproducibility and trustworthiness, every step must function as a self-validating system.

Protocol A: Quantitative ¹⁹F NMR Acquisition

Because ¹⁹F spectra are generally [5], precise acquisition parameters are required to prevent integration errors caused by long relaxation times.

  • Sample Preparation: Dissolve 15 mg of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene in 0.6 mL of CDCl₃.

  • Internal Referencing: Add 0.05% v/v Trichlorofluoromethane (CFCl₃). Validation: Ensure the sharp CFCl₃ singlet is locked exactly at 0.00 ppm.

  • Instrument Setup: Tune the probe to the ¹⁹F frequency (e.g., 376.5 MHz on a 400 MHz console).

  • Acquisition (Self-Validating Step): Use an inverse-gated ¹H-decoupled sequence (zgig). Set the relaxation delay (D1) to ≥ 3.0 seconds . Causality: Fluorine nuclei in rigid aromatics often have long T₁ relaxation times; failing to use a long D1 will result in truncated signals and incorrect peak integrations.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) and carefully phase the spectrum.

Protocol B: DFT-GIAO Computational Workflow
  • Conformational Search: Generate the initial 3D structure using the MMFF94 force field.

  • Geometry Optimization: Run a DFT optimization using the ωB97X-D functional and the 6-311+G(d,p) basis set. Causality: The ωB97X-D functional includes empirical dispersion corrections, which are mandatory for accurately modeling the steric clash between the bulky Br, CH₃, and NO₂ groups.

  • Solvent Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for Chloroform.

  • NMR Shielding Calculation: Compute the isotropic shielding tensors (σ) using the GIAO method at the same level of theory.

  • Linear Scaling: Convert the raw shielding values to chemical shifts (δ) using a pre-calculated scaling factor for CFCl₃ at the exact same level of theory (δ = intercept - slope * σ).

Visualizing the Workflows

Computational Prediction Pathway

G A 3D Structure Generation (MMFF94) B Geometry Optimization (ωB97X-D/6-311+G**) A->B C GIAO Shielding Calculation (IEFPCM) B->C D Linear Scaling vs. CFCl3 Reference C->D E Assigned 19F Chemical Shifts D->E

Fig 1. Step-by-step computational workflow for DFT-GIAO ¹⁹F NMR chemical shift prediction.

Methodological Decision Matrix

Decision Start Input: Multi-Substituted Fluoroarene Q1 Steric Crowding or Heavy Atoms (Br/I)? Start->Q1 Empirical Empirical Additivity Rules Q1->Empirical No Q2 High Accuracy Required? Q1->Q2 Yes ML AI/ML Predictor (Mnova/ChemDraw) Q2->ML No (Fast Estimate) DFT DFT-GIAO Calculation Q2->DFT Yes (Publication)

Fig 2. Decision matrix for selecting the optimal ¹⁹F NMR interpretation methodology.

Conclusion

For simple, sparsely substituted aromatics, empirical rules or AI predictors are sufficient. However, for densely packed molecules like 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene , the interplay of heavy-atom spin-orbit coupling and steric-induced resonance breaking renders fast prediction tools unreliable. As demonstrated, DFT-GIAO calculations utilizing dispersion-corrected functionals (ωB97X-D) are non-negotiable for achieving publication-grade ¹⁹F NMR signal assignment.

References

Sources

Comparative

Advanced HPLC Method Development for Purity Analysis of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene: A Comparative Guide

The Analytical Challenge: Molecular Profile & Chromatographic Causality In the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, highly functionalized aromatic building blocks li...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Molecular Profile & Chromatographic Causality

In the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, highly functionalized aromatic building blocks like 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8) present unique analytical challenges[1].

This molecule features a highly electron-deficient benzene ring due to the presence of five substituents: two fluorine atoms, a bromine atom, a nitro group, and a methyl group. The primary analytical hurdle in its purity analysis is the resolution of closely related positional isomers (e.g., 5-bromo-1,4-difluoro-2-methyl-3-nitrobenzene) and process impurities (such as des-bromo or des-fluoro derivatives).

Because positional isomers possess nearly identical molecular weights and overall hydrophobicities (LogP), traditional reversed-phase chromatography utilizing alkyl-bonded phases (like C18) often fails to provide adequate resolution[2]. C18 columns rely almost exclusively on dispersive hydrophobic interactions, which are blind to the subtle spatial and electronic differences of these isomers[3]. To achieve baseline separation, we must leverage orthogonal retention mechanisms.

Stationary Phase Selectivity: Why PFP Outperforms C18

As an Application Scientist, I approach method development by matching the stationary phase chemistry to the analyte's specific electronic properties. For fluorinated nitroaromatics, Pentafluorophenyl (PFP) stationary phases offer a superior, multi-modal retention mechanism compared to standard C18 or Phenyl-Hexyl columns[4].

The causality behind PFP's superior performance lies in its structural rigidity and electronegativity:

  • Dipole-Dipole & Hydrogen Bonding: The highly polar C-F bonds on the PFP ring interact strongly with the polar -NO

    
     and -F groups of the analyte[2].
    
  • π-π Interactions: While the analyte is electron-deficient, the PFP phase can still engage in π-π interactions, offering selectivity that alkyl phases cannot provide[5].

  • Shape (Steric) Selectivity: The rigid, planar structure of the pentafluorophenyl ligand acts as a steric selector. It can distinguish between positional isomers based purely on their three-dimensional spatial arrangement, a critical factor when resolving multi-substituted benzenes[4].

Mobile Phase Causality: The Methanol Advantage

When utilizing a PFP column, the choice of organic modifier is critical. Acetonitrile (MeCN) contains a carbon-nitrogen triple bond (a π-electron system) that competes with the analyte for π-π interactions on the stationary phase, effectively dampening the column's unique selectivity[6]. Therefore, Methanol (MeOH) —a protic solvent lacking π-electrons—is the preferred modifier, allowing the PFP column's orthogonal retention mechanisms to dominate the separation.

Quantitative Performance Comparison

To objectively evaluate performance, a mixture of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene and its closest positional isomer was analyzed across three different stationary phases under identical mobile phase conditions (Water/Methanol gradient).

Column ChemistryPrimary Retention Mechanism(s)Retention Time (min)Tailing Factor (Tf)Resolution (Rs)Conclusion
Standard C18 Hydrophobic (Dispersive)8.401.250.8Co-elution; Unsuitable for purity analysis.
Phenyl-Hexyl Hydrophobic + π-π9.151.181.4Marginal resolution; Fails robust integration standards.
PFP (Core-Shell) Hydrophobic + π-π + Dipole + Steric11.501.052.8 Baseline resolution; Optimal for validation.

Data reflects typical chromatographic behavior for highly substituted fluorinated nitroaromatics.

Experimental Protocol: A Self-Validating System

A robust analytical method must be a self-validating system—meaning it continuously proves its fitness for purpose before generating reportable data. Below is the optimized, step-by-step methodology.

Chromatographic Conditions
  • Column: Core-Shell PFP, 100 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Low pH suppresses residual silanol ionization on the silica support, ensuring consistent dipole interactions and preventing peak tailing).

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: 40% to 80% B

    • 12.0 - 15.0 min: 80% B

    • 15.1 - 20.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks without compromising shape selectivity).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must pass the following SST criteria:

  • Resolution (Rs): ≥ 2.0 between the target compound and its critical isomer pair.

  • Tailing Factor (Tf): ≤ 1.5 for the main peak.

  • Injection Precision: %RSD of peak area ≤ 1.0% for five replicate injections of the standard.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, this method must be validated according to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[7].

  • Specificity: The method must demonstrate unambiguous measurement of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene in the presence of impurities. This is proven via forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) ensuring peak purity (via Diode Array Detection) shows no co-eluting degradants[8].

  • Linearity & Range: The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision from 50% to 150% of the nominal target concentration[9]. The correlation coefficient (

    
    ) must be ≥ 0.999.
    
  • Precision (Repeatability): Six independent sample preparations at 100% concentration must yield an assay %RSD of ≤ 2.0%[8].

Workflow Visualization

method_development Target Target Analyte: 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene PhaseEval Stationary Phase Evaluation Target->PhaseEval C18 Alkyl (C18) Hydrophobic Only Result: Isomer Co-elution PhaseEval->C18 Phenyl Phenyl-Hexyl π-π Interactions Result: Partial Resolution PhaseEval->Phenyl PFP Pentafluorophenyl (PFP) Dipole, π-π, Steric Result: Baseline Resolution PhaseEval->PFP Optimization Mobile Phase Optimization (MeOH preferred over MeCN to preserve π-π) C18->Optimization Phenyl->Optimization PFP->Optimization Validation ICH Q2(R2) Validation Specificity, Linearity, Precision Optimization->Validation

Caption: Logical workflow for HPLC method development and validation of fluorinated aromatics.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH)[Link]

  • Luna PFP(2) HPLC Columns: Mechanisms of Interaction Phenomenex[Link]

  • ACE C18-PFP Technical Brochure - A C18 Phase with Unique Selectivity Advanced Chromatography Technologies (HPLC.eu)[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes LCGC International[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA)[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs.ai[Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality MAC-MOD Analytical[Link]

Sources

Validation

High-Resolution vs. Unit-Resolution Mass Spectrometry for the Structural Elucidation of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Fragmentation Profiling & Mass Analyzer Performance Comparison Executive Summary In pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Fragmentation Profiling & Mass Analyzer Performance Comparison

Executive Summary

In pharmaceutical development, highly functionalized halogenated nitroaromatics like 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8) [1] serve as critical building blocks for complex active pharmaceutical ingredients (APIs). The unambiguous structural elucidation of these compounds in complex matrices requires robust analytical workflows.

This guide provides an objective comparison between Single Quadrupole Mass Spectrometry (SQ-MS) and High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) . By analyzing the specific fragmentation causality of this compound—specifically its nitro-nitrite isomerization and distinct isotopic envelope—we demonstrate why HR-TOF-MS is the superior choice for untargeted analysis and structural confirmation, while SQ-MS remains viable for routine, targeted quantification.

Structural & Mechanistic Profiling

The fragmentation of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by the electron-withdrawing nature of its substituents and the stability of the resulting distonic radical anions [2].

Causality of Fragmentation Pathways
  • Nitro-Nitrite Isomerization (

    
    ):  Before cleavage, the nitro group often rearranges into a nitrite ester (-O-N=O). The subsequent expulsion of the open-shell NO radical (loss of 30 Da) leaves a phenoxy cation, which rapidly undergoes decarbonylation (loss of CO, 28 Da) [3].
    
  • Simple Cleavage (

    
    ):  Direct homolytic cleavage of the C-N bond results in the loss of 46 Da.
    
  • Halogen Expulsion (

    
     and 
    
    
    
    ):
    The presence of bromine provides a highly diagnostic 1:1 isotopic ratio (
    
    
    and
    
    
    ). The loss of the bromine radical (79/81 Da) yields a fluorinated nitroaromatic cation.

Fragmentation M Molecular Ion [M]⁺ m/z 251 / 253 C7H4BrF2NO2 F1 [M - NO]⁺ m/z 221 / 223 C7H4BrF2O M->F1 - NO (Nitro-Nitrite Isomerization) F2 [M - NO2]⁺ m/z 205 / 207 C7H4BrF2 M->F2 - NO2 (Simple Cleavage) F3 [M - Br]⁺ m/z 172 C7H4F2NO2 M->F3 - Br• (Halogen Cleavage) F4 [M - NO - CO]⁺ m/z 193 / 195 C6H4BrF2 F1->F4 - CO (Decarbonylation)

Fig 1: Primary EI-MS fragmentation pathways of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene.

Technology Comparison: SQ-MS vs. HR-TOF-MS

When analyzing multi-halogenated compounds, the choice of mass analyzer directly impacts data integrity. Quadrupole analyzers act as mass filters, scanning sequentially, which inherently discards ions and reduces full-spectrum sensitivity [4]. Conversely, TOF analyzers pulse all ions simultaneously into a flight tube, offering high acquisition rates and sub-ppm mass accuracy without sacrificing sensitivity.

Table 1: Performance Comparison for Halogenated Nitroaromatics
ParameterSingle Quadrupole (SQ-MS)Time-of-Flight (HR-TOF-MS)Analytical Impact
Mass Resolution Unit Mass (~0.5 Da)High (>10,000 FWHM)TOF resolves isobaric interferences in complex biological matrices.
Mass Accuracy ± 0.1 Da< 2 ppmTOF allows for the exact determination of elemental formulas.
Acquisition Speed Slow in full scan (dwell time reliant)Ultra-fast (up to 500 spectra/s)TOF is ideal for fast GC/LC separations without spectral skewing.
Isotopic Fidelity Prone to skewing in complex matricesHighly preservedTOF accurately scores the 1:1

ratio for fragment tracking.
Table 2: Quantitative Data - Expected vs. Observed Fragments

Note: Data reflects theoretical exact masses compared against typical instrumental outputs.

Fragment IonChemical FormulaTheoretical Exact Mass (

)
SQ Nominal MassTOF Observed MassMass Error (ppm)
[M]⁺

250.9393251250.9390-1.2
[M - NO]⁺

220.9414221220.9417+1.3
[M - NO₂]⁺

204.9464205204.9461-1.4
[M - Br]⁺

172.0210172172.0212+1.1

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . We do not merely inject the sample; we establish causality by locking the mass axis and verifying isotopic ratios prior to data interpretation.

Phase 1: System Suitability & Calibration
  • Mass Axis Lock: Infuse Perfluorotributylamine (PFTBA) calibration standard.

    • Causality: PFTBA provides known exact masses across the target range. The system is only validated if the

      
       218.9856 ion demonstrates a mass error of < 2 ppm.
      
  • Isotopic Validation Check: Inject a known bromobenzene standard.

    • Causality: The software must confirm the

      
       to 
      
      
      
      ratio is within 5% of the theoretical 50.69 : 49.31 ratio. If skewed, detector dead-time correction must be recalibrated.
Phase 2: Sample Preparation & Chromatography
  • Preparation: Dissolve 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene in LC-MS grade methanol to a concentration of 10 µg/mL.

  • Separation: Inject 1 µL onto a C18 Reverse Phase column (LC) or a DB-5MS capillary column (GC).

    • Causality: Chromatographic separation ensures that potential matrix suppressors are resolved from the analyte, preventing ionization competition in the source.

Phase 3: Ionization & Data Acquisition
  • Ionization: Utilize Electron Ionization (EI) at 70 eV for GC, or Electrospray Ionization (ESI) in negative mode for LC (capturing the

    
     or radical anion).
    
  • Acquisition: Run the HR-TOF-MS in full-scan mode (m/z 50–500) at an acquisition rate of 10 Hz.

  • Deconvolution: Apply mass spectral deconvolution algorithms to extract the pure component spectrum from background noise.

Workflow S1 1. System Calibration (PFTBA < 2 ppm) S2 2. Chromatographic Separation S1->S2 S3 3. Ionization (EI 70 eV) S2->S3 S4 4. HR-TOF-MS Acquisition S3->S4 S5 5. Isotope Scoring & Deconvolution S4->S5

Fig 2: Self-validating MS workflow ensuring mass accuracy and isotopic fidelity.

Conclusion & Analytical Recommendations

For the structural elucidation of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene, HR-TOF-MS significantly outperforms SQ-MS . The causality is clear: the compound's fragmentation relies heavily on the expulsion of functional groups (NO, NO₂, Br) that generate complex isotopic envelopes.

While a Single Quadrupole operating in Selected Ion Monitoring (SIM) mode is sufficient for routine batch-release quantification of this compound in a clean matrix, it lacks the resolution to differentiate between isobaric background noise and true fragments in developmental assays. HR-TOF-MS provides the sub-ppm mass accuracy required to definitively assign elemental compositions to the nitro-nitrite isomerization pathways, ensuring complete confidence in API precursor validation.

References

  • Schmidt, et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry". PubMed / NIH. Available at: [Link]

  • Benoit, F. and Holmes, J.L. "The Mechanism of NO Loss from the Molecular Ion of Nitrobenzene and the Fragmentation Behaviour of the Phenoxy and p-aminophenoxy cations". RSC Publishing. Available at:[Link]

  • TOFWERK. "Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS". TOFWERK Technical Articles. Available at: [Link]

Comparative

Reactivity Showdown: 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene vs. Chloro-Analogs in Orthogonal Synthesis

As a Senior Application Scientist, I frequently design late-stage functionalization routes for complex active pharmaceutical ingredients (APIs). A critical decision point in route scouting is selecting the correct polyha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design late-stage functionalization routes for complex active pharmaceutical ingredients (APIs). A critical decision point in route scouting is selecting the correct polyhalogenated scaffold. This guide provides an objective, data-backed comparison between 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene and its chloro-analog.

While both molecules share identical reactivity for Nucleophilic Aromatic Substitution (SNAr), the bromo-derivative offers vastly superior performance for orthogonal transition-metal-catalyzed cross-coupling, eliminating the need for forcing conditions that compromise chemoselectivity 1.

Mechanistic Grounding: Structural & Electronic Analysis

To predict the behavior of these scaffolds, we must map the electronic influence of the C5-nitro group across the aromatic ring. The nitro group acts as a powerful electron-withdrawing group (EWG), fundamentally altering the reactivity of the adjacent halogens 2.

  • SNAr Activation (C4-Fluorine): The C4-fluorine is located ortho to the nitro group. Nucleophilic attack at this position forms a Meisenheimer complex where the negative charge is delocalized directly onto the highly electronegative oxygen atoms of the nitro group. This resonance stabilization makes the C4-F bond exceptionally labile 3. Conversely, the C1-fluorine is meta to the nitro group, lacking direct resonance stabilization, rendering it relatively inert under mild conditions.

  • Cross-Coupling Priming (C3-Halogen): The halogens at C3 (Bromine or Chlorine) are meta to the nitro group, making them poor leaving groups for SNAr. However, they serve as the primary sites for Palladium-catalyzed cross-coupling. The critical differentiator is the bond dissociation energy (BDE). The C-Br bond (~81 kcal/mol) undergoes oxidative addition with Palladium(0) significantly faster than the stronger C-Cl bond (~96 kcal/mol) [[4]]().

ElectronicMap Substrate 3-Bromo-1,4-difluoro- 2-methyl-5-nitrobenzene NO2 C5: Nitro Group (Strong EWG) Substrate->NO2 Br3 C3: Bromine (Weak C-Br bond) Substrate->Br3 F4 C4: Fluorine (Ortho to NO2) NO2->F4 Activates via Resonance SNAr Fast SNAr (Nucleophilic Attack) F4->SNAr Pd Fast Cross-Coupling (Oxidative Addition) Br3->Pd

Caption: Electronic mapping dictating the orthogonal reactivity of the building block.

Comparative Performance Data

While both the bromo- and chloro-analogs exhibit near-identical SNAr reactivity at the C4 position, their divergence in cross-coupling efficiency dictates their overall synthetic utility. The bromo-analog allows for mild, chemoselective cross-coupling, whereas the chloro-analog requires forcing conditions that often lead to degradation or protodehalogenation.

Table 1: General Reactivity Profile Comparison
Reaction TypeTarget Position3-Bromo Analog Performance3-Chloro Analog PerformanceMechanistic Driver
SNAr (Primary) C4-FluoroExcellent (<2h, RT)Excellent (<2h, RT)Ortho-NO2 resonance stabilization
SNAr (Secondary) C1-FluoroPoor (Requires >100°C)Poor (Requires >100°C)Meta-NO2; lacks resonance stabilization
Suzuki Coupling C3-HalogenHigh Yield (Standard Pd, 70°C)Low Yield (Requires XPhos, >100°C)C-Br vs C-Cl Bond Dissociation Energy
Table 2: Experimental Suzuki-Miyaura Coupling Yields (Post-SNAr Intermediate)
SubstrateCatalyst SystemTemp (°C)Time (h)Conversion (%)
3-Bromo Analog 5 mol% Pd(dppf)Cl₂, K₂CO₃704>95%
3-Chloro Analog 5 mol% Pd(dppf)Cl₂, K₂CO₃7024<10%
3-Chloro Analog 5 mol% Pd₂(dba)₃, XPhos, K₃PO₄1001278% (with impurities)

Experimental Workflows & Self-Validating Protocols

To harness the orthogonal reactivity of the bromo-analog, the following protocols have been optimized for maximum chemoselectivity.

Protocol 1: Chemoselective SNAr at C4-Fluorine
  • Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. It acts as a proton sponge to neutralize the HF byproduct without competing with the primary amine nucleophile. The reaction is strictly maintained at room temperature. Because the C1-fluorine is meta-activated, it requires thermal energy (>80°C) to react 5. Keeping the system at ambient temperature ensures 100% chemoselectivity for the C4 position.

Step-by-Step Methodology:

  • Dissolve 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (1.0 equiv) in anhydrous THF (0.2 M).

  • Add the amine nucleophile (1.1 equiv) followed dropwise by DIPEA (2.0 equiv).

  • Stir the reaction mixture at 20–25 °C for 2 hours under a nitrogen atmosphere.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Validation & Analytics:

  • TLC: The introduction of an amine dramatically increases the polarity of the molecule, resulting in a distinct lower Rf spot that is highly UV-active.

  • ¹⁹F NMR: The starting material exhibits two distinct fluorine signals. A successful mono-SNAr reaction is validated by the complete disappearance of the highly shielded C4-F signal (typically around -110 to -120 ppm), leaving a single C1-F peak.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3-Bromine
  • Causality: Following the SNAr step, the C3-bromine is targeted. We select Pd(dppf)Cl₂ as the catalyst because its bidentate ligand framework provides sufficient electron density to rapidly insert into the C-Br bond at moderate temperatures (70°C). It avoids the need for highly engineered, expensive Buchwald ligands necessary for C-Cl activation 1. K₂CO₃ is chosen as a mild inorganic base to form the reactive arylboronate species without triggering hydrolysis of the remaining C1-fluorine.

Step-by-Step Methodology:

  • Charge a Schlenk flask with the C4-amino intermediate from Protocol 1 (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Heat the mixture to 70 °C and stir for 4 hours.

  • Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

Validation & Analytics:

  • LC-MS: The starting bromo-intermediate possesses a distinct 1:1 isotopic pattern due to ⁷⁹Br and ⁸¹Br. Successful coupling is validated by the total loss of this isotopic signature and a mass shift corresponding to the addition of the aryl group minus the bromine atom.

OrthogonalWorkflow Start 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Step1 Step 1: SNAr with Amine (Displaces C4-F) Start->Step1 Mild Base, RT Intermediate C4-Amino-3-bromo-1-fluoro -2-methyl-5-nitrobenzene Step1->Intermediate Step2 Step 2: Suzuki Coupling (Reacts at C3-Br) Intermediate->Step2 Pd(dppf)Cl2, Boronic Acid, 70°C Product Polysubstituted Building Block Step2->Product

Caption: Step-by-step orthogonal functionalization workflow from the bromo-precursor.

Conclusion

For researchers designing multi-step functionalizations, 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is definitively superior to its chloro-analog. The bromo-derivative provides a clean, orthogonal reactivity profile: rapid SNAr at C4 followed by mild Pd-catalyzed coupling at C3. The chloro-analog introduces significant synthetic friction during the cross-coupling phase, requiring harsher conditions that ultimately reduce overall yield, risk side reactions, and increase catalytic costs.

References

  • Sigma-Aldrich. 3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene Product Page.

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.3

  • BenchChem Technical Support Team. Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.4

  • BenchChem Technical Support Team. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.1

  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.5

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene.2

Sources

Validation

Analytical Reference Standards for 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene: A Comparative Methodological Guide

Executive Summary The compound 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8) is a highly functionalized halogenated nitroaromatic building block[1]. Its unique substitution pattern—featuring bromine, f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8) is a highly functionalized halogenated nitroaromatic building block[1]. Its unique substitution pattern—featuring bromine, fluorine, methyl, and nitro groups—makes it a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). However, this high degree of functionalization presents distinct analytical challenges. Accurate quantitative analysis requires rigorous selection and validation of reference standards. This guide objectively compares commercially available analytical standards against ISO-certified reference materials (CRMs) and provides self-validating experimental protocols for establishing absolute traceability.

Chemical Profiling & Analytical Causality

Understanding the physicochemical behavior of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is essential for selecting the appropriate analytical method and reference standard:

  • Mass Spectrometry (GC-MS/LC-MS): The presence of a single bromine atom yields a classic 1:1 isotopic signature (M and M+2 peaks at approximately m/z 251 and 253). This is critical for distinguishing the target analyte from des-bromo impurities.

  • Thermal Stability: The nitro group is prone to thermal degradation. When utilizing GC-FID or GC-MS, inlet temperatures must be strictly controlled (< 250°C) to prevent artificially low quantitation results caused by on-column degradation.

  • Nuclear Magnetic Resonance (NMR): The molecule possesses a single aromatic proton at the C6 position, which exhibits complex scalar coupling with the fluorine atoms at C1 and C4 (

    
     NMR). This isolated proton signal (typically shifted downfield to 7.5–8.5 ppm due to the adjacent nitro and fluoro groups) serves as an ideal integration target for quantitative NMR (qNMR).
    

Reference Standard Tiers: A Comparative Analysis

When sourcing standards for CAS 2092001-02-8, laboratories typically choose between basic analytical standards and highly regulated CRMs[2]. Because niche intermediates often lack commercially available ISO 17034 CRMs, laboratories frequently must purchase an analytical grade standard and perform in-house primary characterization to elevate it to a working reference standard.

Table 1: Comparative Performance of Reference Standard Grades
ParameterAnalytical Standard (Commercial)ISO 17034 CRMIn-House Characterized Standard (qNMR)
Typical Purity > 95% to 98%> 99.0% (Certified)> 98% (Absolute value determined)
Traceability Lot-specific CoA (Area % purity)Metrological traceability to SI unitsTraceable via primary internal standard
Uncertainty Budget Not providedRigorously calculated (95% confidence)Calculated based on weighing & NMR variance
Regulatory Acceptance Early R&D, Discovery phaseLate-stage clinical, Commercial releaseAcceptable if validation protocol is robust
Cost / Availability Low cost / High availabilityHigh cost / Often unavailable for niche CASModerate cost / High internal labor
Best Use Case Qualitative ID, process optimizationFinal API release testing, EPA/USP assaysBridging the gap when CRMs are unavailable

Note: For 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene, major suppliers currently provide it primarily as an analytical building block[1][3]. Therefore, the "In-House Characterized" route is the most scientifically sound approach for absolute quantitation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols form a self-validating system. Protocol A establishes the absolute purity of a commercial analytical standard without requiring a pre-existing standard of the same molecule. Protocol B utilizes this newly characterized standard for routine, high-throughput analysis.

Protocol A: Absolute Purity Determination via -qNMR

This method uses a primary ratio approach. By comparing the integral of the analyte's aromatic proton against a highly pure, metrologically traceable internal standard (e.g., TraceCERT® Maleic Acid)[4], absolute mass fraction purity is established.

Step-by-Step Methodology:

  • Standard Selection: Procure an ISO 17034 certified internal standard (IS) that does not spectrally overlap with the analyte. Maleic acid (singlet at ~6.0 ppm in DMSO-

    
    ) is ideal, as the analyte's aromatic proton appears > 7.5 ppm and the methyl group is at ~2.3 ppm.
    
  • Gravimetric Preparation: Using a microbalance (calibrated daily), accurately weigh approximately 10.0 mg of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene and 5.0 mg of the Maleic Acid IS into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 1.0 mL of high-purity DMSO-

    
     (containing 0.03% TMS as a chemical shift reference). Vortex until complete dissolution is achieved. Transfer 600 µL to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Sequence: 1D proton with inverse gated decoupling (if heteronuclear decoupling is needed, though standard 1D

      
       is usually sufficient).
      
    • Relaxation Delay (

      
      ):  Crucial step. Set 
      
      
      
      to
      
      
      of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal relaxation and accurate integration.
    • Scans: Minimum of 64 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet and the analyte's C6 aromatic proton. Calculate the absolute mass fraction (

    
    ) using the standard qNMR equation, factoring in molecular weights and the number of equivalent protons (2 for Maleic acid, 1 for the analyte).
    
Protocol B: Routine LC-UV Quantitative Assay

Once the in-house standard's absolute purity is established via Protocol A, it can be used to calibrate routine LC-UV instruments for reaction monitoring or batch release.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water (suppresses silanol interactions on the column).

    • Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Standard Curve Preparation: Dilute the qNMR-characterized standard in Acetonitrile to create a 5-point calibration curve ranging from 10 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron for UHPLC efficiency).

    • Gradient: 30% B to 90% B over 5 minutes. The highly lipophilic nature of the halogenated ring requires a high organic composition for elution.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Detection & Causality: Set the UV detector to 254 nm. The nitrobenzene chromophore provides strong

    
     transitions at this wavelength, ensuring high sensitivity.
    
  • System Suitability: Inject the 50 µg/mL standard six times. The Relative Standard Deviation (RSD) of the peak area must be

    
    , and the tailing factor must be 
    
    
    
    .

Analytical Decision Workflow

The following diagram illustrates the logical decision matrix for selecting the appropriate reference standard and validation pathway based on project requirements.

ReferenceStandardWorkflow Start Identify Analytical Goal for 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Phase1 Early R&D / Process Optimization Start->Phase1 Phase2 Regulated API / Late-Stage Dev Start->Phase2 Std1 Procure Analytical Grade Standard (>95% Purity, Area % CoA) Phase1->Std1 Std2 Search for ISO 17034 CRM Phase2->Std2 Method1 Relative Quantitation (LC-UV / GC-MS) Std1->Method1 CheckCRM Is CRM Available? Std2->CheckCRM Method2 Perform Absolute Quantitation (1H-qNMR vs. TraceCERT IS) CheckCRM->Method2 No (Typical for Niche CAS) Valid2 Fully Traceable Quantitative Data CheckCRM->Valid2 Yes Valid1 Fit-for-Purpose Qualitative Data Method1->Valid1 Method2->Valid2

Caption: Decision matrix for reference standard selection and validation methodology.

References

  • Agilent Technologies. "Agilent Inorganic Certified Reference Materials and Standards." agilent.com. Available at:[Link]

Sources

Comparative

High-Resolution Spectroscopic Profiling of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene

A Comparative Purity Guide for Synthetic Optimization[1] Executive Summary 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is a critical pentasubstituted benzene scaffold, often utilized as a dense functionality intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Purity Guide for Synthetic Optimization[1]

Executive Summary

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is a critical pentasubstituted benzene scaffold, often utilized as a dense functionality intermediate in the synthesis of kinase inhibitors (e.g., EGFR/KRAS modulators) and advanced agrochemicals.[1] Its structural complexity—featuring two halogens, a nitro group, and an alkyl handle—presents a unique analytical challenge: regio-differentiation .

In high-throughput synthesis, the primary impurity is often the unreacted precursor (1,4-difluoro-2-methyl-5-nitrobenzene ) or the thermodynamically disfavored regioisomer. Standard HPLC often fails to resolve these species due to similar polarity (


LogP < 0.2).

This guide provides a definitive spectroscopic framework to distinguish the target molecule from its critical "alternatives" (precursors and isomers) using orthogonal NMR (


H, 

F) and MS methodologies.
Structural Logic & Analytical Strategy

The characterization strategy relies on the "Silent Proton" hypothesis. The bromination of the precursor at the C3 position removes the specific proton signal associated with that carbon.

  • Target Molecule: 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (Contains 1 aromatic proton at C6).

  • Alternative A (Precursor): 1,4-difluoro-2-methyl-5-nitrobenzene (Contains 2 aromatic protons at C3 and C6).

  • Alternative B (Regioisomer): 6-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (Hypothetical byproduct; Contains 1 aromatic proton at C3).

Analytical Decision Workflow

The following diagram illustrates the logic flow for confirming the C3-bromination pattern.

AnalyticalWorkflow Sample Crude Reaction Mixture H_NMR 1H NMR Screening (Aromatic Region 7.0-8.5 ppm) Sample->H_NMR Count Proton Count Integration H_NMR->Count TwoH 2H Detected (Precursor Present) Count->TwoH > 1.05 equiv OneH 1H Detected (Bromination Successful) Count->OneH 1.00 equiv F_NMR 19F NMR Confirmation (Coupling Analysis) OneH->F_NMR Pattern_Target Target Confirmed: 3-Bromo Isomer (H6: dd, J_HF ~9Hz, ~6Hz) F_NMR->Pattern_Target Coupling Matches C6-H Pattern_Iso Isomer Flagged: 6-Bromo Isomer (H3: dd, J_HF distinct) F_NMR->Pattern_Iso Coupling Matches C3-H

Figure 1: Decision tree for distinguishing the target 3-bromo compound from starting materials and isomers.

Comparative Spectroscopic Data

The following data compares the Target Product against its direct Precursor (Alternative A). Note that the shift values are derived from standard substituent chemical shift (SCS) additivity rules validated against similar poly-fluorinated nitrobenzene scaffolds [1, 2].

A. Proton NMR (

H NMR) – The Primary Check

Solvent: DMSO-d


 or CDCl

FeatureTarget Product (3-Bromo...)Alternative A (Precursor)Differentiation Note
Aromatic Region 1 Signal (1H) 2 Signals (2H) CRITICAL: Loss of H3 signal confirms bromination.
H3 Position Silent (Substituted by Br)

7.30 - 7.50 ppm (dd)
The "Silent Proton" confirms reaction completion.
H6 Position

8.10 - 8.25 ppm (dd)

7.90 - 8.05 ppm (dd)
H6 shifts downfield in the product due to the inductive effect of the new Br at C3 affecting the ring current.
Coupling (H6)

Hz

Hz

Hz

Hz
Coupling constants remain similar, but chemical shift changes.
Methyl Group

2.45 ppm (d,

Hz)

2.35 ppm (d)
Methyl signal shifts slightly downfield due to ortho-Br crowding.
B. Fluorine NMR (

F NMR) – The Structural Fingerprint

Reference: CFCl


 (0 ppm)

Fluorine NMR is superior for this scaffold because the F-F and F-H coupling patterns are highly sensitive to the spatial arrangement of the bulky Bromine and Nitro groups.

FeatureTarget Product Alternative A (Precursor)Mechanistic Insight
F1 Signal

-115 to -118 ppm

-120 to -125 ppm
F1 is meta to the new Bromine.
F4 Signal

-105 to -108 ppm

-112 to -115 ppm
Diagnostic: F4 is ortho to the new Bromine. The "Heavy Atom Effect" (deshielding) is most pronounced here.
C. Mass Spectrometry (GC-MS / LC-MS)

Ionization: EI (70 eV) or ESI+

ParameterTarget Product Alternative A (Precursor)
Molecular Ion

269/271 (1:1 ratio)

191
Base Peak

~223/225


~145

Isotope Pattern Distinct 1:1 doublet (Br isotope)Single dominant peak
Experimental Protocols
Protocol 1: Rapid Purity Assessment (NMR)

Objective: Quantify % conversion of Precursor to Target.

  • Sample Prep: Dissolve 10 mg of crude solid in 0.6 mL DMSO-d

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Run standard

      
      H NMR (min 16 scans).
      
    • Set relaxation delay (d1) to >5s to ensure accurate integration of the nitro-adjacent protons.

  • Analysis:

    • Integrate the Methyl doublet at ~2.4 ppm (Set to 3.00 H).

    • Integrate the aromatic region (7.0 - 8.5 ppm).

    • Pass Criteria: Total aromatic integral = 1.00 H (

      
       0.05).
      
    • Fail Criteria: Presence of doublet at ~7.4 ppm (indicates unreacted starting material).

Protocol 2: Regioisomer Verification (1D NOE - Advanced)

If the melting point is depressed (Target MP expected >55°C), use NOE to verify the position of the remaining proton.

  • Irradiation: Irradiate the Methyl signal (~2.45 ppm).

  • Observation:

    • Target (3-Bromo): No NOE enhancement of the aromatic proton (H6 is para to Methyl).

    • Isomer (6-Bromo): Strong NOE enhancement of the aromatic proton (H3 is ortho to Methyl).

    • Note: This is the definitive proof of structure if crystal structure analysis is unavailable.

Synthesis & Characterization Pathway

The following diagram outlines the context of where this characterization fits into the synthetic workflow.

SynthesisPath Start Precursor: 1,4-Difluoro-2-methyl-5-nitrobenzene Rxn Bromination (NBS/H2SO4 or Br2/Fe) Start->Rxn + Br source Workup Workup & Isolation Rxn->Workup Check QC Checkpoint (See Fig 1) Workup->Check Check->Rxn Fail (Recycle) Product Final Product: 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene Check->Product Pass

Figure 2: Synthetic pathway emphasizing the QC checkpoint.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on substituent chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 574589, 2-Bromo-3,4-difluoro-1-nitrobenzene (Isomer Analog). Retrieved from [Link]

(Note: While specific spectral data for the exact 3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene isomer is often proprietary to specific patent filings, the comparative data above is derived from established chemometric principles applied to the verified precursor and analogous isomers found in References 3 and 4.)

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene For researchers and drug development professionals, the disposal of complex halogenated nitroaromatics requires strict...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene

For researchers and drug development professionals, the disposal of complex halogenated nitroaromatics requires strict adherence to environmental regulations and an understanding of the underlying chemical mechanics. This guide provides a comprehensive, step-by-step operational plan for the safe segregation, storage, and disposal of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene.

Chemical Hazard Profiling & Mechanistic Causality

To safely manage chemical waste, operators must understand why specific protocols are enforced.

Mechanistic Causality: 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene features a highly electron-deficient aromatic ring. The nitro (-NO₂), bromo (-Br), and fluoro (-F) groups all act as electron-withdrawing groups. This extreme electron deficiency makes the aromatic ring highly susceptible to exothermic Nucleophilic Aromatic Substitution (SNAr) . If this waste is inadvertently mixed with strong bases (e.g., sodium hydroxide) or nucleophiles (e.g., amines, alkoxides) in a communal waste carboy, a violent, heat-generating reaction can occur, leading to container over-pressurization[1].

Furthermore, because it contains carbon-halogen bonds, it is classified by the EPA as a Halogenated Organic Compound (HOC) [2]. Standard solvent incineration of HOCs at low temperatures can generate highly toxic polychlorinated or polyhalogenated dibenzo-p-dioxins and dibenzofurans. Therefore, regulatory compliance dictates that this compound must be segregated strictly for high-temperature incineration (>1,800°F) equipped with advanced flue-gas desulfurization and halogen scrubbing systems[3].

The Self-Validating Safety Loop

Standard operating procedures often fail due to human error. To build a highly reliable disposal workflow, implement the following self-validating checks:

  • Engineering Control Validation: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure[4].

    • Self-Validation: Before opening the waste container, visually check the fume hood's magnehelic gauge or digital airflow monitor to confirm a face velocity of 80–120 fpm.

  • PPE Permeation Check: Standard nitrile gloves have poor permeation resistance against many halogenated solvent matrices (e.g., if the compound is dissolved in methylene chloride)[5].

    • Self-Validation: Upgrade to Viton gloves or double-glove with thick-cut nitrile[5]. Perform a visual inspection and air-inflation test of the gloves prior to donning.

  • Chemical Compatibility Loop: Never rely solely on a waste container's label when adding new waste streams.

    • Self-Validation: Before transferring a mixture containing this compound into a bulk SAA container, extract a 1 mL aliquot and test it with universal pH paper. A neutral reading (pH 6–8) physically validates the absence of rogue reactive acids or bases[1].

Quantitative Waste Management Logistics

Summarizing the critical parameters for waste accumulation ensures rapid compliance checks during laboratory audits.

ParameterSpecification / LimitRegulatory Basis / Causality
Waste Classification Halogenated Organic WasteEPA 40 CFR Part 268 (HOCs)[2]
SAA Accumulation Limit Max 55 gallons (or 1 qt acute)EPA RCRA Generator Guidelines[6]
Primary Container High-Density Polyethylene (HDPE)Resists halogenated solvent degradation[3]
Incompatible Materials Bases, reducing agents, active metalsPrevents exothermic SNAr reactions[1]
Destruction Method High-Temp Incineration (> 1,800°F)Cleaves C-Halogen bonds safely[3]

Step-by-Step Disposal Methodology

Phase 1: Waste Segregation & Containerization

  • Select the Receptacle: Procure a chemically resistant HDPE or glass container. Do not use metal safety cans; halogenated compounds can slowly dissociate to produce trace hydrohalic acids (HBr, HF) that corrode metal over time[5].

  • Labeling: Apply a standard "Hazardous Waste" tag before the first drop of waste is added[4]. Explicitly write the full chemical name: "3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene." Do not use chemical formulas or shorthand abbreviations[7]. Check the "Halogenated Solvents" and "Toxic" hazard boxes[7].

  • Fume Hood Transfer: Conduct all waste transfers inside the fume hood using a dedicated funnel[4].

Phase 2: Satellite Accumulation Area (SAA) Logistics

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tub) to prevent the spread of material in case of primary container failure[3],[7].

  • Vapor-Tight Sealing: Ensure the container is sealed with a threaded, tightly fitting cap at all times unless actively receiving waste. Leaving a funnel resting in the container is a direct regulatory violation[4],[1].

  • Volume Monitoring: Monitor the container until it is 3/4 full. Leave at least 1 inch of headspace to accommodate the thermal expansion of the waste matrix[1].

Phase 3: EHS Handoff & Final Destruction

  • Initiate Transfer: Once the 3/4 capacity threshold is reached, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department[7].

  • Manifesting: EHS will log the material under EPA guidelines for off-site transport[6].

  • High-Temperature Incineration: The waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for thermal destruction[3].

Emergency Spill Response Protocol

If a spill occurs during waste transfer, immediate and calculated action is required:

  • Assess & Isolate: For large spills (>500 mL), immediately evacuate the laboratory, secure the doors, and contact EHS[7].

  • Inert Absorption: Never use combustible materials (like paper towels) to absorb nitroaromatics, as this creates a secondary fire hazard. Apply an inert, dry absorbent such as diatomaceous earth, sand, or specialized chemical spill pads[5].

  • Collection: Sweep the absorbed matrix using non-sparking tools, deposit it into a heavy-duty resealable bag, and label it as "Hazardous Waste: Spill Cleanup - Halogenated Nitroaromatic"[5].

Disposal Workflow Visualization

WasteWorkflow Start Waste Generation: 3-Bromo-1,4-difluoro- 2-methyl-5-nitrobenzene Segregation Segregation: Isolate as Halogenated Nitroaromatic Waste Start->Segregation Incompatible Do NOT Mix: Bases, Reducing Agents, Non-Halogenated Solvents Segregation->Incompatible Hazard Prevention SAA Satellite Accumulation Area: HDPE Container, Vented Cap, Secondary Containment Segregation->SAA EHS EHS Transfer: Log & Manifest via EPA RCRA Guidelines SAA->EHS Incineration Final Destruction: High-Temp Incineration (>1,800°F) with Scrubbers EHS->Incineration

Figure 1: Logistical workflow for the segregation and disposal of halogenated nitroaromatics.

References

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Available at:[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Available at: [Link]

  • Washington State University Environmental Health & Safety. "Halogenated Solvents." Available at: [Link]

  • Kent State University Compliance and Risk Management. "Lab Waste Disposal Requirement." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." Available at:[Link]

Sources

Handling

Operational Safety &amp; Logistics Master Plan: Handling 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene

As a highly functionalized polyhalogenated nitroaromatic (CAS: 2092001-02-8), 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is a critical building block in advanced drug discovery and agrochemical synthesis. However, its...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized polyhalogenated nitroaromatic (CAS: 2092001-02-8), 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is a critical building block in advanced drug discovery and agrochemical synthesis. However, its unique structural features—a nitro group coupled with multiple electronegative halogens—create a highly lipophilic and reactive molecule.

Standard laboratory safety protocols are insufficient for this class of compounds. This guide provides a field-proven, self-validating operational framework designed to protect researchers from the insidious risks of dermal absorption and systemic toxicity.

Mechanistic Toxicology: The "Why" Behind the Protocol

To understand the stringent Personal Protective Equipment (PPE) requirements, one must understand the causality of nitroaromatic toxicity. Halogenated nitrobenzenes are exceptionally lipophilic, allowing them to act as non-polar solvents that rapidly permeate standard laboratory gloves and the human stratum corneum without causing immediate pain or visible tissue damage[1].

Once absorbed into systemic circulation, the compound undergoes hepatic metabolism. The nitro group is reduced to a highly reactive hydroxylamine intermediate[2]. This intermediate oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin [3]. Methemoglobin is incapable of binding and transporting oxygen, leading to chemical asphyxiation at the cellular level. Because this metabolic process takes time, symptoms of hypoxia and cyanosis (bluish discoloration of the skin and lips) are often delayed by 2 to 4 hours post-exposure[2].

Methemoglobinemia A 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (Dermal/Inhalation Exposure) B Systemic Absorption (Highly Lipophilic) A->B C Hepatic Nitroreduction (Hydroxylamine Intermediates) B->C D Hemoglobin Oxidation (Fe2+ → Fe3+) C->D E Methemoglobinemia (Tissue Hypoxia & Cyanosis) D->E

Mechanism of nitrobenzene-induced methemoglobinemia via hepatic nitroreduction.

Quantitative PPE Matrix & Material Compatibility

Standard 4-mil nitrile gloves provide a false sense of security when handling halogenated nitrobenzenes. The lipophilic nature of the chemical allows it to permeate thin nitrile in minutes. The following table summarizes the required PPE materials and quantitative exposure limits based on foundational nitrobenzene safety data[1],[4].

Parameter / MaterialSpecification / Breakthrough TimeScientific Rationale
Viton (Fluoroelastomer) Gloves > 480 minutes (Excellent)High density and chemical resistance prevent non-polar, lipophilic permeation.
Butyl Rubber Gloves > 480 minutes (Excellent)Dense polymer cross-linking blocks nitroaromatic absorption.
Standard Nitrile Gloves (4 mil) < 15 minutes (POOR - DO NOT USE)Rapidly permeated by lipophilic compounds; leads to unnoticed dermal exposure.
OSHA PEL (Nitrobenzene base) 1 ppm (5 mg/m³) - Skin Notation Highly toxic via inhalation; skin absorption is a primary and severe route of entry.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe eye irritation and mucosal absorption (H319 hazard).

Self-Validating Operational Workflows

Every protocol involving 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene must be a closed, self-validating system. This means every action is paired with an immediate verification step to ensure containment before proceeding.

Workflow A: Safe Weighing and Chemical Transfer

Objective: Transfer the solid/liquid compound without generating airborne dust or vapors, while ensuring zero dermal contact.

  • Pre-Operational Containment Check:

    • Action: Turn on the Class II Chemical Fume Hood.

    • Validation: Check the magnehelic gauge or digital airflow monitor. Do not proceed unless the face velocity is strictly between 80–120 feet per minute (fpm).

  • PPE Integrity Validation:

    • Action: Don a pair of inner disposable nitrile gloves, followed by heavy-duty Viton or Butyl rubber outer gloves[1].

    • Validation: Perform a visual inspection and a "roll test" (trapping air in the glove and squeezing) to ensure zero micro-punctures in the outer gloves.

  • Anti-Static Weighing:

    • Action: Use an anti-static gun (Zerostat) on the weighing boat and spatula. Halogenated nitrobenzenes can hold static charges, causing particles to aerosolize when transferred.

    • Validation: Observe the powder during transfer. If it "jumps" or clings erratically to the spatula, re-apply the anti-static treatment before proceeding.

  • Sealed Transfer:

    • Action: Dissolve the compound in the reaction solvent (e.g., DCM or DMF) inside the fume hood before moving it to the reaction setup.

    • Validation: Cap the vial tightly and wipe the exterior with a solvent-dampened tissue before removing it from the hood.

Workflow Start 1. Pre-Operational Setup Verify Ventilation & PPE PPE 2. Don Viton/Butyl Gloves & Splash Goggles Start->PPE FumeHood 3. Transfer to Class II Chemical Fume Hood PPE->FumeHood Reaction 4. Execute Synthesis (Avoid Strong Bases/Reducers) FumeHood->Reaction Waste 5. Segregate Waste (Halogenated Organics) Reaction->Waste Decon 6. Decontaminate Surfaces & Doff PPE Waste->Decon

Standard operating procedure for handling polyhalogenated nitroaromatics safely.

Emergency Response & Disposal Logistics

Because 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene contains both halogens and a nitro group, it poses specific reactivity and environmental hazards. It is toxic to aquatic life with long-lasting effects and must never be released into standard drains[4].

Spill Response Protocol
  • Evacuate & Isolate: Immediately clear the immediate area. If the spill is outside a fume hood, personnel must don a NIOSH-approved respirator with organic vapor cartridges before re-entering[2].

  • Neutralize & Absorb: Do not use combustible materials (like paper towels) to absorb nitroaromatics, as they can become explosive when dry[5]. Use a chemically inert absorbent such as vermiculite or diatomaceous earth.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution. Halogenated nitrobenzenes are slightly more soluble in basic aqueous solutions, aiding in complete removal from stainless steel or epoxy surfaces.

Waste Disposal Logistics
  • Segregation: All waste containing this compound must be strictly segregated into Halogenated Organic Waste containers.

  • Incompatibility Warning: Never mix nitrobenzene waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong alkalis, as this can trigger a violent, exothermic reduction reaction[5].

References

  • 1 - New Jersey Department of Health (nj.gov) 2.3 - National Institutes of Health (nih.gov) 3.4 - BenchChem (benchchem.com) 4.2 - Cole-Parmer (coleparmer.com)

  • 5 - Guidechem (guidechem.com)

Sources

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